molecular formula C9H8BrClO B1512636 1-(2-Bromo-4-chlorophenyl)propan-2-one CAS No. 1305324-47-3

1-(2-Bromo-4-chlorophenyl)propan-2-one

Cat. No.: B1512636
CAS No.: 1305324-47-3
M. Wt: 247.51 g/mol
InChI Key: HEYOJZQSPBKAGX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-4-chlorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-chlorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOJZQSPBKAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855668
Record name 1-(2-Bromo-4-chlorophenyl)propan-2-one
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Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-47-3
Record name 2-Propanone, 1-(2-bromo-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-chlorophenyl)propan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, physicochemical properties, and synthetic logic of 1-(2-Bromo-4-chlorophenyl)propan-2-one , a specific halogenated derivative of phenylacetone.

CAS Number: 1305324-47-3 Molecular Formula: C


H

BrClO Class: Halogenated Phenylacetone (P2P Derivative)[1]

Executive Summary

1-(2-Bromo-4-chlorophenyl)propan-2-one is a disubstituted phenylacetone derivative characterized by a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetonyl side chain.[1][2] Unlike its isomer 2-bromo-1-(4-chlorophenyl)propan-1-one (a common cathinone precursor), this molecule retains the methylene spacer (


) typical of phenyl-2-propanones (P2P).[1] This structural feature dictates its reactivity, primarily serving as a lipophilic building block in the synthesis of complex heterocycles or substituted phenethylamines.[1]

Structural Analysis & Physicochemical Properties[1][3]

Molecular Geometry and Sterics

The ortho-bromine substituent introduces significant steric strain (A-strain) affecting the rotational freedom of the acetonyl side chain.[1]

  • Ortho-Effect: The bulky bromine atom (Van der Waals radius ~1.85 Å) forces the methylene group out of the aromatic plane to minimize steric clash, potentially locking the molecule into a preferred conformation that influences downstream nucleophilic attacks.[1]

  • Electronic Environment: The phenyl ring is deactivated by the inductive effects (-I) of both halogens.[1] However, the resonance donation (+R) of the halogens competes with this, creating a unique electron density map where the meta position (relative to the alkyl chain) is the most electron-deficient.[1]

Physicochemical Data Table[1]
PropertyValueSource/Methodology
Molecular Weight 247.52 g/mol Calculated (IUPAC atomic weights)
Exact Mass 245.945 g/mol Isotope:

LogP (Predicted) 3.32 ± 0.4Consensus Model (XLogP3)
Polar Surface Area 17.07 Å

Topological PSA (Ketone only)
H-Bond Acceptors 1Carbonyl Oxygen
H-Bond Donors 0Non-protic
Boiling Point ~300 °CPredicted (760 mmHg)

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one typically follows the "Nitroalkene Route" (Henry Reaction followed by reduction), which is favored for its ability to tolerate the sensitive halogen substituents on the aromatic ring.[1]

Retrosynthetic Logic
  • Target: 1-(2-Bromo-4-chlorophenyl)propan-2-one.[1][2][3][4]

  • Disconnection: C1-C2 bond (Benzyl-Carbonyl).[1]

  • Precursors: 2-Bromo-4-chlorobenzaldehyde + Nitroethane.[1]

  • Mechanism: The aldehyde undergoes a condensation with nitroethane to form a nitrostyrene intermediate.[1] This intermediate is subsequently reduced and hydrolyzed to the ketone.[1]

Reaction Workflow Diagram

The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final ketone product.

Synthesis_Pathway Aldehyde 2-Bromo-4-chlorobenzaldehyde (Precursor) Nitrostyrene Intermediate: 1-(2-Bromo-4-chlorophenyl)-2-nitropropene Aldehyde->Nitrostyrene Henry Condensation (NH4OAc, AcOH, Heat) Nitroethane Nitroethane (Reagent) Nitroethane->Nitrostyrene IronRed Reduction Step (Fe / HCl or NaBH4) Nitrostyrene->IronRed Reductive Hydrolysis Product Product: 1-(2-Bromo-4-chlorophenyl)propan-2-one IronRed->Product Oxime Hydrolysis

Figure 1: Synthetic workflow via the Henry Reaction/Nitrostyrene pathway.[1]

Mechanistic Causality[1]
  • Condensation: Ammonium acetate acts as a buffer/catalyst, deprotonating nitroethane to generate a nitronate nucleophile which attacks the aldehyde.[1]

  • Reduction: The reduction of the nitroalkene to the ketone (often via an oxime intermediate) is critical.[1] Direct reduction with Iron/HCl (Urushibara method) is preferred over catalytic hydrogenation (Pd/C) to prevent the accidental hydrogenolysis (cleavage) of the aromatic bromine and chlorine atoms.[1]

Spectroscopic Characterization (The "Fingerprint")[1]

Accurate identification relies on distinguishing this isomer from the propiophenone derivative (CAS 877-37-2).[1]

Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the cleavage of the benzylic bond.[1]

  • Molecular Ion (

    
    ):  Clusters at m/z 246, 248, 250 (Ratio ~3:4:1 due to 
    
    
    
    and
    
    
    ).[1]
  • Base Peak (m/z 43): The acetyl cation (

    
    ) is typically the base peak, resulting from the cleavage of the P2P backbone.[1]
    
  • Benzylic Cation (m/z 203/205/207): The 2-bromo-4-chlorobenzyl cation fragment.[1] This is a diagnostic peak that confirms the halogens are on the ring, not the side chain.[1]

Nuclear Magnetic Resonance ( H-NMR)

Predicted shifts in


 (TMS reference):
Proton GroupShift (

ppm)
MultiplicityIntegrationStructural Assignment
Aromatic H-3 7.60Doublet (

Hz)
1HMeta to alkyl, ortho to Br/Cl.[1] Deshielded.
Aromatic H-5 7.35dd (

Hz)
1HMeta to Br, ortho to Cl.[1]
Aromatic H-6 7.20Doublet (

Hz)
1HOrtho to alkyl chain.[1]
Methylene (

)
3.85 Singlet2HBenzylic &

-carbonyl.[1] Deshielded by ortho-Br.
Methyl (

)
2.20Singlet3HTerminal methyl ketone.[1]

Note: The methylene singlet at 3.85 ppm is the key differentiator from the propiophenone isomer, which would show a quartet/multiplet for the


-proton.

Regulatory & Safety Considerations

  • Precursor Status: While not always explicitly scheduled as a "List I" chemical itself, this compound is a direct structural isomer of controlled precursors.[1] It serves as a direct precursor to 2-bromo-4-chloroamphetamine.[1] Researchers must verify local regulations regarding "masked" or "designer" precursors.[1]

  • Handling: Halogenated ketones can be lachrymators (tear-inducing).[1] Standard PPE (fume hood, nitrile gloves, eye protection) is mandatory.[1]

  • Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents and light to prevent dehalogenation.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(2-bromo-4-chlorophenyl)propan-2-one (CAS 1305324-47-3).[1][3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-1-(4-chlorophenyl)propan-1-one (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1][5]

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Reference for general P2P synthesis methodologies via Nitroalkenes).

Sources

1-(2-Bromo-4-chlorophenyl)propan-2-one IUPAC name and synonyms

[1]

Executive Summary & Chemical Identity

1-(2-Bromo-4-chlorophenyl)propan-2-one is a specialized di-halogenated phenylacetone derivative. In medicinal chemistry, it serves as a high-value scaffold for the synthesis of complex heterocycles (e.g., indoles, isoquinolines) via palladium-catalyzed cross-coupling reactions utilizing the ortho-bromine "handle."

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS 877-37-2). The latter is an

phenylacetone

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(2-Bromo-4-chlorophenyl)propan-2-one
Common Synonyms 2-Bromo-4-chlorophenylacetone; (2-Bromo-4-chlorophenyl)-2-propanone
CAS Number 1305324-47-3 (Specific isomer)
SMILES CC(=O)Cc1c(Br)cc(Cl)cc1
Molecular Formula C

H

BrClO
Molecular Weight 247.52 g/mol

Physicochemical Profile (Predicted)

The presence of two halogen atoms significantly alters the lipophilicity and electronic profile compared to the non-substituted parent phenylacetone.

PropertyValue (Predicted)Medicinal Chemistry Implication
LogP (Lipophilicity) 3.2 – 3.5High membrane permeability; potential for high non-specific binding.
H-Bond Acceptors 1 (Carbonyl)Moderate solubility in polar organic solvents (DMSO, DCM).
H-Bond Donors 0Limited aqueous solubility without formulation.
Rotatable Bonds 2Low entropic penalty upon protein binding.
Electronic Effect

-hole (Br/Cl)
Potential for Halogen Bonding (X-bond) interactions in binding pockets.

Synthetic Architecture

The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one is most reliably achieved via the Henry Reaction (Nitroaldol Condensation) followed by reductive hydrolysis. This route avoids the regioselectivity issues often encountered in direct Friedel-Crafts acylation of di-halogenated benzenes.

Core Protocol: The Nitroalkene Route

Starting Material: 2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6).

Step 1: Henry Reaction

Condensation of 2-bromo-4-chlorobenzaldehyde with nitroethane using a base catalyst (e.g., ammonium acetate or cyclohexylamine) yields the intermediate 1-(2-bromo-4-chlorophenyl)-2-nitroprop-1-ene .

  • Mechanism: Reversible nucleophilic attack of the nitroethane anion on the aldehyde carbonyl, followed by dehydration.

Step 2: Reductive Hydrolysis (Iron/Acid)

The nitroalkene is reduced directly to the ketone using Iron powder in acidic media (Fe/HCl) or via a modified Nef reaction.

  • Mechanism: The nitro group is reduced to an enamine/imine species, which hydrolyzes in situ to the ketone, releasing ammonia.

Synthetic Workflow Diagram

GStart2-Bromo-4-chlorobenzaldehyde(CAS 84459-33-6)InterIntermediate:1-(2-Br-4-Cl-phenyl)-2-nitropropeneStart->InterHenry Condensation(Reflux, Toluene)Reagent1Nitroethane+ NH4OAc (Cat.)Reagent1->InterProductTarget:1-(2-Bromo-4-chlorophenyl)propan-2-one(CAS 1305324-47-3)Inter->ProductReduction(Reflux, 2-4h)Reagent2Fe Powder / HCl(Reductive Hydrolysis)Reagent2->Product

Caption: Synthetic pathway utilizing the Henry Reaction to establish the carbon skeleton followed by reductive hydrolysis to the ketone.

Analytical Characterization

Verifying the identity of the product requires differentiating it from the

TechniqueExpected Signal Characteristics

H NMR (CDCl

)

2.25 ppm (s, 3H):
Methyl ketone group (distinct from ethyl triplets).

3.80 ppm (s, 2H):
Benzylic methylene bridge (CH

). This singlet confirms the P2P structure.

7.1-7.6 ppm (m, 3H):
Aromatic protons (splitting pattern consistent with 1,2,4-substitution).
IR Spectroscopy 1715 cm

:
Strong C=O stretch (non-conjugated ketone). Note: The isomer (propiophenone) would show a conjugated C=O stretch at ~1680 cm

.
Mass Spectrometry M+ / M+2 / M+4: Distinct isotope pattern due to

Br/

Br and

Cl/

Cl.

Medicinal Chemistry Applications

The "Ortho-Handle" Strategy

The 2-bromo substituent is not merely a structural decoration; it is a reactive handle for intramolecular cyclization.

  • Indole Synthesis: Palladium-catalyzed

    
    -arylation of the ketone enolate followed by cyclization can yield 4- or 6-substituted indoles.
    
  • Isoquinolines: Reaction with ammonia/amines followed by Heck-type cyclization allows access to the isoquinoline core, a privileged scaffold in CNS drug discovery.

Metabolic Blocking

The 4-chloro substituent serves as a metabolic blocker.

  • Mechanism: In non-halogenated phenylacetones, the para-position is the primary site for Cytochrome P450-mediated hydroxylation. The chlorine atom blocks this site, significantly extending the metabolic half-life (

    
    ) of the scaffold and preventing the formation of potentially toxic phenolic metabolites.
    
Halogen Bonding

Recent studies in Journal of Medicinal Chemistry highlight the utility of halogens in ligand binding.[1] The large bromine atom can participate in "Halogen Bonds" (X-bonds), acting as a Lewis acid interacting with backbone carbonyl oxygen atoms in the target protein's binding pocket.

Safety & Regulatory Considerations

  • Precursor Status: While this specific di-halogenated derivative is generally used for legitimate research, phenylacetone (P2P) derivatives are chemically related to Schedule II controlled substances.[2] Researchers must maintain rigorous inventory logs and usage justification.

  • Handling: Halogenated ketones can be lachrymators. All synthesis and handling must occur within a certified fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the benzylic position.

References

  • Sigma-Aldrich. (n.d.). 1-(2-bromo-4-chlorophenyl)propan-2-one Product Page. Retrieved from

  • PubChem. (2025). 2-Bromo-1-(4-chlorophenyl)propan-1-one (Isomer Distinction). National Library of Medicine. Retrieved from

  • Wilcken, R., et al. (2013).[1] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Retrieved from

  • Palomo, C., et al. (2005). "The Henry Reaction: Recent Examples." European Journal of Organic Chemistry.

physical and chemical properties of 1-(2-Bromo-4-chlorophenyl)propan-2-one

[1]

Executive Summary

Compound Identity: 1-(2-Bromo-4-chlorophenyl)propan-2-one CAS Registry Number: 1305324-47-3 Class: Halogenated Phenylacetone / Aryl-2-Propanone[1][2]

This technical guide profiles 1-(2-Bromo-4-chlorophenyl)propan-2-one, a specialized disubstituted phenylacetone intermediate. Distinct from its widely available isomer (2-bromo-1-(4-chlorophenyl)propan-1-one), this scaffold is utilized in advanced medicinal chemistry for the synthesis of CNS-active agents, specifically targeting serotonin receptors (5-HT2C) and trace amine-associated receptors (TAAR). Its structure offers two distinct handles for diversification: a sterically crowded ortho-bromide for cross-coupling and a reactive ketone for reductive functionalization.

Part 1: Structural Analysis & Physicochemical Properties

Structural Differentiation

Researchers often confuse this compound with its propiophenone isomer. The distinction is critical for reactivity and regulatory compliance.

FeatureTarget Compound (Phenylacetone)Common Isomer (Propiophenone)
IUPAC Name 1-(2-Bromo-4-chlorophenyl)propan-2-one2-Bromo-1-(4-chlorophenyl)propan-1-one
CAS Number 1305324-47-3 877-37-2
Structure Carbonyl separated from ring by methylene (-CH₂-)Carbonyl directly attached to ring (Conjugated)
NMR Signature Singlet (-CH₂-) at ~3.8 ppmQuartet (-CH-) at ~5.2 ppm
Primary Reactivity Enolate alkylation / Reductive aminationNucleophilic attack at carbonyl / Alpha-displacement
Physicochemical Data Table

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationship (SPR) algorithms for halogenated phenylacetones.

PropertyValueCondition / Note
Molecular Formula C₉H₈BrClO-
Molecular Weight 247.52 g/mol -
Physical State Viscous Oil or Low-Melting SolidAmbient Temp (25°C)
Boiling Point 295°C - 305°CPredicted (760 mmHg)
Density 1.52 ± 0.05 g/cm³High density due to Br/Cl
LogP 3.1 - 3.4Lipophilic
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water
Flash Point >110°CPredicted

Part 2: Spectroscopic Identification Protocol

To validate the identity of the scaffold before committing to synthesis, use the following self-validating NMR logic.

1H-NMR Diagnostic Logic (CDCl₃, 400 MHz)

The key differentiator is the methylene "bridge" signal.

  • The Methylene Bridge: Look for a distinct singlet integrating to 2H around 3.70 – 3.85 ppm .

    • Differentiation: If this signal appears as a quartet or is shifted downfield to >5.0 ppm, you have the propiophenone isomer.

  • The Methyl Ketone: A sharp singlet integrating to 3H around 2.15 – 2.25 ppm .

  • Aromatic Region:

    • H-3 (meta to alkyl): Doublet (~7.6 ppm) – Deshielded by ortho-Br.

    • H-5 (meta to alkyl): Doublet of doublets.

    • H-6 (ortho to alkyl): Doublet.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the starting material.

AnalyticalWorkflowSampleUnknown Sample(Halogenated Ketone)GCMSGC-MS Analysis(M+ = 246/248/250)Sample->GCMS Mass CheckNMR1H-NMR (CDCl3)GCMS->NMR Isomer IDCheckBridgeCheck 3.7-3.9 ppm RegionNMR->CheckBridgeResultASinglet (2H)CONFIRMED: Phenylacetone(Target Compound)CheckBridge->ResultA FoundResultBQuartet (1H) or AbsentREJECT: Propiophenone IsomerCheckBridge->ResultB Not Found

Caption: Analytical decision tree for distinguishing 1-(2-Bromo-4-chlorophenyl)propan-2-one from its constitutional isomers.

Part 3: Reactivity & Synthetic Utility

The "Ortho-Effect" in Drug Design

The 2-bromo substituent is the most valuable feature of this scaffold. It serves two functions:

  • Steric Gatekeeper: In final drug candidates, the bulky bromine atom forces the phenyl ring out of planarity with the side chain, often improving selectivity for GPCR pockets (e.g., 5-HT2C).

  • Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-coupling.

Key Reaction: Site-Selective Suzuki-Miyaura Coupling

Because the aryl bromide is significantly more reactive than the aryl chloride, researchers can selectively functionalize the 2-position without affecting the 4-chloro group.

Protocol: Selective C-C Bond Formation

  • Reagents: 1.0 eq Substrate, 1.1 eq Arylboronic acid, 3 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C under Argon for 4-6 hours.

  • Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) vs the C-Cl bond (~96 kcal/mol).

Pathway Visualization

This diagram illustrates the divergence of the scaffold into two distinct chemical spaces.

ReactivityPathwaysCore1-(2-Bromo-4-chlorophenyl)propan-2-oneSuzukiPd-Catalyzed Coupling(Suzuki/Heck)Core->Suzuki Reacts at Br(Retains Cl)ReductCarbonyl Reduction(NaBH4)Core->Reduct Reacts at C=OBiaryl2-Biaryl Scaffold(GPCR Ligands)Suzuki->BiarylAlcoholSecondary Alcohol(Chiral Precursor)Reduct->Alcohol

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ketone functionalities.

Part 4: Safety & Handling Guidelines

Hazard Identification
  • Lachrymator: Like many alpha-halogenated or benzyl ketones, this compound may act as a mild lachrymator and mucous membrane irritant.

  • Skin Sensitizer: Halogenated aromatics are potential contact allergens.

  • GHS Classification (Predicted): Warning.[3][4] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

Handling Protocol
  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety glasses, and lab coat.

  • Decontamination: In case of spill, treat with dilute ethanolic KOH to degrade the alkylating potential before cleanup, though this compound is less reactive than alpha-bromo ketones.

Regulatory Note

While 1-(2-Bromo-4-chlorophenyl)propan-2-one is a research chemical, it is structurally related to Schedule II precursors (Phenylacetone/P2P).

  • Compliance: Researchers must verify if this specific halogenated analog falls under "analog acts" or "watch lists" in their specific jurisdiction (e.g., DEA List I surveillance in the US, or Precursor Control Regulations in the EU).

  • Diversion Control: Maintain strict inventory logs. This compound should only be used for legitimate structure-activity relationship (SAR) studies in drug discovery.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1305324-47-3. Retrieved from [Link]

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Protocol 3.2).
  • Safety Data: ECHA (European Chemicals Agency). C&L Inventory for Halogenated Phenylacetones. Retrieved from [Link]

Chemical Architecture & Reactivity Profiling: 1-(2-Bromo-4-chlorophenyl)propan-2-one

[1][2]

Executive Summary: The Poly-Electrophilic Landscape

1-(2-Bromo-4-chlorophenyl)propan-2-one (CAS: 877-37-2) represents a sophisticated scaffold in medicinal chemistry, characterized by a "hierarchy of electrophilicity."[1][2] Unlike simple ketones, this molecule possesses three distinct electrophilic sites, each responsive to specific "hard" or "soft" nucleophilic triggers.[1][2]

For the drug development professional, the value of this scaffold lies in its orthogonality .[2] The ability to selectively engage the ketone (Site A), the aryl bromide (Site B), or the aryl chloride (Site C) allows for the sequential construction of complex pharmacophores without the need for excessive protecting group strategies.[2]

This guide deconstructs the electronic and steric environment of the molecule and provides validated protocols for its chemoselective functionalization.

Structural & Electronic Analysis

The Electrophilic Hierarchy

The molecule operates on a reactivity gradient. The choice of reagent dictates which site activates.

SiteMoietyCharacterPrimary Reactivity ModeActivation Energy
1 Carbonyl (

)
Hard Electrophile Nucleophilic Addition / Reductive AminationLow
2 C-Br Bond Soft Electrophile Oxidative Addition (Pd/Cu catalysis)Medium
3 C-Cl Bond Soft Electrophile Oxidative Addition (Requires specialized ligands)High
Steric & Electronic Effects[1][2]
  • The Ortho-Effect (2-Br): The bromine atom at the ortho position exerts a significant steric influence on the methylene bridge (

    
    ) and the carbonyl group.[2] This hinders bulky nucleophiles from attacking the ketone, often requiring Lewis acid activation to facilitate reaction.[2]
    
  • Inductive Deactivation: Both halogens (-I effect) withdraw electron density from the aromatic ring, making the ring itself electron-deficient.[1][2] However, they deactivate the ring toward Electrophilic Aromatic Substitution (

    
    ), meaning the ring is unlikely to act as a nucleophile.[2]
    
  • Alpha-Proton Acidity: While the focus is on electrophilic sites, the

    
    -protons (at the 
    
    
    bridge) are highly acidic (
    
    
    ) due to the electron-withdrawing nature of the carbonyl and the halogenated aryl ring.[2] Care must be taken with strong bases (e.g., NaH, LDA) to avoid unwanted enolization if the target is nucleophilic attack at the carbonyl.[2]

Visualization of Reactivity Pathways[2]

The following diagram illustrates the decision logic for selectively engaging the electrophilic sites.

ReactivityLandscapeStart1-(2-Bromo-4-chlorophenyl)propan-2-onePath1Site 1: Carbonyl (C=O)Start->Path1Hard NucleophilePath2Site 2: C-Br BondStart->Path2Soft Nucleophile (Pd)Path3Site 3: C-Cl BondStart->Path3High Energy/SpecializedReagent1Reagent: 1° Amine + Hydride(Reductive Amination)Path1->Reagent1Product1Product: Substituted Amine(Retention of Ar-Br/Cl)Reagent1->Product1Reagent2Reagent: Ar-B(OH)2 + Pd(0)(Suzuki Coupling)Path2->Reagent2Product2Product: Biaryl Ketone(Retention of Ar-Cl)Reagent2->Product2Product2->Path3Sequential FunctionalizationReagent3Reagent: Specialized Pd-Ligands(e.g., Buchwald Precatalysts)Path3->Reagent3Product3Product: Functionalized ScaffoldReagent3->Product3

Figure 1: Chemoselective pathways.[1][2] Note the sequential capability: Site 2 (Br) can be reacted while preserving Site 3 (Cl) for later stages.[1][2]

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints to confirm the reaction is proceeding correctly before committing resources to workup.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting Site 2)

Objective: To couple an aryl boronic acid to the C-Br site while preserving the C-Cl bond and the ketone.[1]

Rationale: Aryl bromides undergo oxidative addition with Pd(0) significantly faster than aryl chlorides.[1][2] By controlling the catalyst and temperature, we achieve >95% selectivity.[2]

Materials:

  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1][2]

  • Catalyst:

    
     (3 mol%) - Standard Tetrakis is sufficient for Br, but too weak for Cl, ensuring selectivity.[1][2]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Workflow:

  • Inert Setup: Charge a Schlenk flask with the substrate, boronic acid, and

    
    .[1][2] Evacuate and backfill with Argon (
    
    
    ).[1][2]
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

  • Thermal Activation: Heat to 60°C . Note: Do not exceed 80°C. Higher temperatures increase the risk of Pd inserting into the C-Cl bond.[2]

  • Self-Validation (TLC/LCMS):

    • Checkpoint (2 hours): Spot TLC.[1] The starting material (SM) should disappear.[2]

    • Validation: The product mass should correspond to [SM - Br + Ph]. If the mass corresponds to [SM - Br - Cl + 2Ph], selectivity has been lost (lower temperature next time).[1][2]

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lewis-Acid Catalyzed Reductive Amination (Targeting Site 1)

Objective: To convert the ketone to a secondary amine without affecting the halogen substituents.[2]

Rationale: The ortho-bromo group creates steric hindrance. Standard reductive amination (imine formation) may be sluggish.[1][2] The addition of a Lewis Acid (

2

Materials:

  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)[1][2]

  • Amine: Benzylamine (1.1 equiv) - Used here as a standard model amine.[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1][2]
    
  • Reductant: Sodium borohydride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Methanol (anhydrous)[1][2]

Workflow:

  • Imine Formation: Under Argon, mix substrate and amine in neat

    
    .[1][2] Stir at room temperature for 6 hours.
    
    • Mechanism:[1][2][3][4][5][6][7] The Ti coordinates to the carbonyl oxygen, increasing electrophilicity (LUMO lowering) and trapping the water byproduct.[2]

  • Solvation: Dilute the viscous mixture with anhydrous Methanol.

  • Reduction: Cool to 0°C. Add

    
     portion-wise. (Caution: Hydrogen gas evolution).[1][2]
    
  • Self-Validation (IR Spectroscopy):

    • Checkpoint: Take an aliquot.[1] IR should show the complete disappearance of the ketone stretch (~1715

      
      ).[1][2] If the peak persists, add more reductant or allow longer reaction time.[2]
      
  • Hydrolysis: Quench with 1M NaOH (precipitates

    
    ). Filter through Celite.[1]
    
  • Extraction: Extract filtrate with DCM.

Safety & Regulatory Integrity

  • Lachrymator Hazard: Like many

    
    -functionalized phenylacetones, this compound can be a potent lachrymator (tear-inducing).[1][2] All operations must be performed in a functioning fume hood.
    
  • Precursor Awareness: Researchers must be aware that phenylacetone derivatives are structurally related to Schedule II controlled substances (amphetamines).[1][2] While halogenated derivatives are often distinct chemical entities used for legitimate scaffold synthesis (e.g., antifungal agents), strict inventory logging and adherence to local diversion laws (e.g., DEA List I/II watchlists) is mandatory.[1][2]

  • Waste Disposal: Halogenated organic waste must be segregated.[1] Do not mix with general organic waste streams to prevent corrosion in incinerators.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] [Link]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1][2] [Link]

  • Bhattacharyya, S. (1995).[1][2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1][2] [Link]

Technical Deep Dive: Chemo-Orthogonal Functionalization of 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-4-chlorophenyl)propan-2-one represents a highly specialized halogenated phenylacetone scaffold. Its utility in drug discovery lies in its chemo-orthogonal reactivity : the molecule possesses three distinct functional handles—a ketone, an aryl bromide, and an aryl chloride—that can be activated sequentially under specific conditions. This guide outlines the mechanistic interplay of these groups, providing researchers with a roadmap for synthesizing complex heterocyclic libraries, particularly tetrahydroisoquinolines and functionalized amphetamine analogs, while maintaining strict chemoselectivity.

Section 1: Structural Anatomy & Electronic Environment

The molecule is defined by a "Push-Pull-Steric" dynamic that dictates its reactivity profile.

The Aromatic Core (Electronic Descriptors)

The phenyl ring acts as the central hub, modified by two halogens with divergent electronic effects:

  • Ortho-Bromine (C2): Provides significant steric bulk (

    
    ) proximal to the alpha-methylene bridge. While inductively withdrawing (-I), its primary role in synthesis is as a high-reactivity leaving group  for Palladium-catalyzed cross-coupling (oxidative addition is facile).
    
  • Para-Chlorine (C4): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution (EAS) but activating it for nucleophilic aromatic substitution (

    
    ) under extreme conditions. Crucially, the C-Cl bond is significantly stronger (
    
    
    
    ) than the C-Br bond (
    
    
    ), allowing for site-selective coupling.
The Propan-2-one Side Chain[1]
  • Alpha-Methylene (

    
    ):  The protons at C1 are acidified by both the carbonyl group and the electron-deficient aryl ring. The estimated 
    
    
    
    is
    
    
    , making them highly susceptible to deprotonation by weak bases (e.g.,
    
    
    ,
    
    
    ).
  • Ketone Carbonyl (C=O): This is the most electrophilic site on the molecule (excluding metal-catalyzed pathways). It serves as the anchor for reductive amination or Grignard additions.

Section 2: The Reactivity Hierarchy (Chemo-Orthogonality)

To synthesize complex targets, one must respect the "Order of Operations." Violating this hierarchy leads to polymerization or hydro-dehalogenation byproducts.

Reactivity Heatmap

The following diagram illustrates the energy barriers for activating each functional group.

ReactivityHierarchy Molecule 1-(2-Br-4-Cl-Ph) Propan-2-one Ketone Ketone (C=O) Most Reactive Electrophile Molecule->Ketone  Nucleophilic Attack (Amines/Hydrides) ArylBr Aryl Bromide (C-Br) Pd Oxidative Addition (Fast) Molecule->ArylBr  Suzuki/Buchwald (Pd(0)/Ligand) ArylCl Aryl Chloride (C-Cl) Pd Oxidative Addition (Slow) Molecule->ArylCl  Requires Specialized Ligands (e.g., Buchwald) AlphaC Alpha-Methylene Enolization/Alkylation Molecule->AlphaC  Base Deprotonation Ketone->ArylBr  Step 1 -> Step 2

Figure 1: Reactivity hierarchy. Red indicates the lowest activation energy barrier (Carbonyl), followed by Yellow (Aryl Bromide), and Blue (Aryl Chloride).

Section 3: Key Transformations & Mechanisms

Chemoselective Reductive Amination

The ketone can be converted to a secondary amine without disturbing the aryl halides. This is critical because standard hydrogenation conditions (Pd/C,


) often cause hydrodehalogenation  (stripping the Br/Cl).
  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.

  • Reagent Choice: Sodium Triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    because it is milder and does not reduce the ketone or the aryl halides directly, only the iminium species.
Site-Selective Cross-Coupling (The Br > Cl Rule)

Palladium-catalyzed cross-coupling follows the rate of oxidative addition:


.
  • Strategy: By using a standard Pd catalyst (e.g.,

    
    ) at moderate temperatures (60-80°C), the catalyst will insert exclusively into the C-Br bond.
    
  • Outcome: This allows the attachment of a biaryl or heterobiaryl motif at the ortho position while leaving the para-chloro group intact for a subsequent reaction (e.g., a second coupling with a bulky biarylphosphine ligand like XPhos).

Section 4: Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Preserving Halogens)

Objective: Synthesize a secondary amine derivative without debromination.

Materials:

  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)

  • Amine: Primary amine (e.g., Methylamine, Benzylamine) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Workflow:

  • Imine Formation: Dissolve the ketone and amine in DCE under

    
     atmosphere. Add Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of ketone.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 15 minutes. (Exothermic).
    
  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the singlet methyl ketone peak (
    
    
    
    ) and the appearance of a doublet methyl (if using methylamine) or multiplet methine. Crucial: Verify the integration of aromatic protons to ensure Br/Cl are still attached.
Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C2-position (Bromine) while retaining the C4-Chlorine.

Materials:

  • Substrate: Product from Protocol A or original ketone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%) - Chosen for high selectivity.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a Schlenk tube, combine substrate, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.

  • Solvation: Add Dioxane and aqueous base via syringe.

  • Reaction: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.

  • Workup: Filter through Celite. Concentrate and purify via column chromatography.[1]

Section 5: Synthetic Pathway Visualization

The following diagram details the sequential functionalization logic, demonstrating how to access complex scaffolds like Tetrahydroisoquinolines (THIQ).

SyntheticPathway cluster_legend Pathway Logic Start 1-(2-Br-4-Cl-Ph) Propan-2-one Step1 Intermediate A: Secondary Amine (Halogens Intact) Start->Step1 Reductive Amination (STAB, R-NH2) Step3 Product C: Biaryl Ketone (Intermolecular Suzuki) Start->Step3 Suzuki Coupling (Pd(dppf)Cl2, 60°C) Target: C-Br Step2 Product B: Tetrahydroisoquinoline (Intramolecular Cyclization) Step1->Step2 Intramolecular Buchwald (Pd2(dba)3, Ligand) C-N Bond Formation Desc Path 1 (Left): Cyclization to Heterocycles Path 2 (Right): Scaffold Decoration

Figure 2: Divergent synthetic pathways. The left branch leads to heterocyclic ring closure (THIQ), utilizing the amine and the ortho-bromide. The right branch utilizes the bromide for scaffold extension.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Wolfe, J. P., et al. (2000). "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry.

Sources

Solubility Profile & Characterization Guide: 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile and characterization framework for 1-(2-Bromo-4-chlorophenyl)propan-2-one (CAS 1305324-47-3).

Document Control:

  • Target Compound: 1-(2-Bromo-4-chlorophenyl)propan-2-one[1][2][3]

  • CAS Registry Number: 1305324-47-3[1][2][3]

  • Molecular Formula: C₉H₈BrClO[4][5][6]

  • Molecular Weight: 247.52 g/mol [3][5][6]

  • Context: Pharmaceutical Intermediate / Organic Synthesis Scaffold

Executive Summary & Structural Distinction

Precise solubility data is the cornerstone of efficient process development, influencing everything from reaction yield to purification strategy. This guide addresses the physicochemical behavior of 1-(2-Bromo-4-chlorophenyl)propan-2-one .

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-bromo-1-(4-chlorophenyl)propan-1-one (CAS 877-37-2). While the latter is a propiophenone (carbonyl adjacent to the ring), the target compound is a phenylacetone derivative (carbonyl separated by a methylene spacer). This structural difference significantly impacts crystal packing, melting point, and solvent interaction.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental properties of the solute must be understood to predict solvent interactions.

PropertyValue / PredictionImplication for Solubility
Lipophilicity (LogP) ~3.2 – 3.6 (Predicted)Highly lipophilic. Poor water solubility; high affinity for non-polar and chlorinated solvents.
H-Bond Donors 0Cannot act as a proton donor; relies on accepting H-bonds from protic solvents.
H-Bond Acceptors 1 (Ketone Carbonyl)Moderate interaction with alcohols (MeOH, EtOH).
Physical State Low-melting solid or viscous oilLikely to exhibit "oiling out" behavior in crystallization if solvent systems are not carefully tuned.

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the compound is categorized by its interaction potential.

Solvent Class Predictions

The "Like Dissolves Like" principle suggests the following profile:

  • Class I: High Solubility (Process Solvents)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

    • Mechanism: Dipole-dipole interactions and dispersion forces dominate. The halogenated aromatic ring interacts strongly with DCM.

  • Class II: Temperature-Dependent Solubility (Crystallization Candidates)

    • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).

    • Mechanism: The ketone oxygen accepts hydrogen bonds from the solvent. Heating disrupts the crystal lattice, allowing solvation; cooling promotes supersaturation.

  • Class III: Low Solubility (Anti-Solvents)

    • Solvents: Water, Hexanes, Heptane, Cyclohexane.

    • Mechanism: The hydrophobic aromatic core repels water. Aliphatic hydrocarbons (Hexanes) lack the polarity to overcome the lattice energy effectively, making them excellent anti-solvents for precipitation.

Predicted Solubility Data Table

Note: Values are estimated ranges for process design. Experimental verification is required.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ Reflux (mg/mL)Application Utility
Dichloromethane > 500 (Very Soluble)N/AExtraction / Chromatography
Ethyl Acetate > 300 (Freely Soluble)> 500Reaction Medium / Extraction
Methanol 50 – 100> 400Crystallization (Solvent)
Ethanol 40 – 80> 300Crystallization (Solvent)
Toluene 100 – 200> 500Scale-up Synthesis
Hexane/Heptane < 10 (Sparingly Soluble)20 – 50Crystallization (Anti-solvent)
Water < 0.1 (Insoluble)< 1Phase Separation / Wash

Experimental Determination Protocol

Do not rely solely on predictions. Use this self-validating workflow to generate exact solubility curves for your specific lot.

Method A: Dynamic Visual Polythermal Method (Fast Screening)

Objective: Determine the metastable zone width (MSZW) for crystallization.

  • Preparation: Weigh 100 mg of 1-(2-Bromo-4-chlorophenyl)propan-2-one into a glass vial.

  • Addition: Add 0.5 mL of solvent (starting concentration: 200 mg/mL).

  • Heating: Heat to reflux (or near boiling).

    • If dissolved: Record as ">200 mg/mL @ T_reflux".

    • If undissolved: Add solvent in 0.1 mL increments until dissolution.

  • Cooling: Allow to cool to 25°C with stirring. Record the temperature of turbidity onset (Cloud Point).

  • Calculation:

    
    
    
Method B: HPLC Saturation Method (High Accuracy)

Objective: Precise thermodynamic solubility for formulation.

  • Saturation: Add excess solid to the solvent in a sealed flask.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile/Water (60:40) + 0.1% Formic Acid.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: 100mg Solid Sample SolventAdd Add 0.5 mL Solvent Start->SolventAdd CheckDissolve Dissolved at 25°C? SolventAdd->CheckDissolve HighSol High Solubility (>200 mg/mL) Use as Process Solvent CheckDissolve->HighSol Yes Heat Heat to Reflux CheckDissolve->Heat No CheckHot Dissolved at Reflux? Heat->CheckHot AddMore Add Solvent (+0.1 mL) CheckHot->AddMore No Cool Cool to 25°C CheckHot->Cool Yes AntiSolv Poor Solvent (Anti-Solvent Candidate) CheckHot->AntiSolv Still Undissolved (>20 vol) AddMore->Heat Precip Precipitation? Cool->Precip Precip->HighSol No (Remains Soluble) CrystCand Crystallization Candidate (Temp Dependent) Precip->CrystCand Yes

Figure 1: Decision tree for categorizing solvents based on thermal solubility behavior.

Process Applications

A. Extraction Strategy (Work-up)

Due to the halogenated nature, Dichloromethane (DCM) is the gold standard for extraction from aqueous reaction mixtures.

  • Protocol: Partition reaction mixture between Water and DCM. The product will partition >98% into the DCM layer due to the high LogP (~3.4).

  • Green Alternative: Ethyl Acetate or MTBE can be used but may require an additional extraction pass compared to DCM.

B. Purification via Crystallization

The most effective purification method for this intermediate is Recrystallization .

  • Recommended System: Ethanol / Water or IPA / Water .

  • Rationale: The compound is soluble in hot alcohol but insoluble in water.[7]

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (60-70°C).

    • Slowly add warm Water until faint turbidity persists.

    • Add one drop of Ethanol to clear the solution.

    • Cool slowly to 4°C.

    • Warning: If the product oils out, switch to a Heptane / Ethyl Acetate system (dissolve in min. hot EtOAc, add Heptane).

Safety & Handling (Halogenated Ketones)

This compound is structurally related to lachrymators (tear gas agents).

  • Lachrymatory Potential: Halogenated ketones (especially alpha-bromo ketones) are potent eye and respiratory irritants. While the bromine is on the aromatic ring here (less lachrymatory than alpha-bromo), the precursor or impurities may be active.

  • PPE: Handle strictly in a fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. (n.d.). 1-(2-bromo-4-chlorophenyl)propan-2-one Product Page. Retrieved from (Search Term: CAS 1305324-47-3).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical framework for solubility prediction).
  • PubChem. (2025). Compound Summary for CAS 877-37-2 (Isomer Reference). Retrieved from . (Used for comparative LogP analysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one (Target 3 ) starting from 1-bromo-3-chlorobenzene . The protocol addresses the specific challenge of retaining both halogen substituents (bromine and chlorine) on the aromatic ring while introducing a 2-oxopropyl moiety.

Conventional transition-metal catalyzed cross-couplings (e.g., Pd-catalyzed


-arylation) are contraindicated due to the high risk of oxidative insertion into the C-Br bond. Therefore, this guide utilizes a classical, robust three-step sequence: Vilsmeier-Haack Formylation , Henry Condensation , and Iron-Mediated Reductive Hydrolysis .

Key Technical Insight: The critical control point is Step 1 , where the directing effects of the meta-dihalogenated starting material produce regioisomers. This protocol provides a strategy for the isolation of the required 2-bromo-4-chlorobenzaldehyde intermediate.

Strategic Analysis & Retrosynthesis

The synthesis relies on Electrophilic Aromatic Substitution (EAS) followed by side-chain functionalization.

Regioselectivity Challenge

The starting material, 1-bromo-3-chlorobenzene, possesses two directing groups:

  • Bromine (Pos 1): Weakly deactivating, ortho-/para-directing.

  • Chlorine (Pos 3): Weakly deactivating, ortho-/para-directing.

The formylation must occur at Position 6 (relative to the original numbering) to yield the target substitution pattern (2-Bromo-4-chloro...).

  • Site A (C-4): Para to Br, Ortho to Cl.

  • Site B (C-6): Para to Cl, Ortho to Br. (Target)

  • Site C (C-2): Sterically occluded (between halogens).

Steric Analysis: Chlorine (Van der Waals radius ~1.75 Å) is smaller than Bromine (~1.85 Å). Consequently, electrophilic attack at C-4 (ortho to Cl) is kinetically favored over C-6 (ortho to Br). The reaction typically yields a mixture favoring the unwanted isomer. Chromatographic separation or fractional crystallization is mandatory.

Synthetic Pathway Visualization

SynthesisPathway SM 1-Bromo-3-chlorobenzene Step1 Step 1: Vilsmeier-Haack (POCl3, DMF) SM->Step1 Isomer1 4-Bromo-2-chlorobenzaldehyde (Major Isomer - Discard) Step1->Isomer1 Sterically Favored Isomer2 2-Bromo-4-chlorobenzaldehyde (Target Intermediate 1) Step1->Isomer2 Purification Required Step2 Step 2: Henry Reaction (Nitroethane, NH4OAc) Isomer2->Step2 Nitro 1-(2-Bromo-4-chlorophenyl)- 2-nitropropene (Intermediate 2) Step2->Nitro Step3 Step 3: Reductive Hydrolysis (Fe, AcOH) Nitro->Step3 Product 1-(2-Bromo-4-chlorophenyl) propan-2-one (Target) Step3->Product

Caption: Synthetic workflow illustrating the critical isomer separation at Step 1 to ensure correct halogen placement.

Detailed Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2-bromo-4-chlorobenzaldehyde.

  • Reagents: 1-Bromo-3-chlorobenzene (1.0 eq), POCl

    
     (1.2 eq), DMF (2.5 eq).
    
  • Safety: POCl

    
     releases HCl upon contact with moisture. Work in a fume hood.
    

Protocol:

  • Vilsmeier Reagent Formation: In a dry 3-neck flask under N

    
    , cool DMF (anhydrous) to 0°C. Add POCl
    
    
    
    dropwise over 30 minutes. A white semi-solid iminium salt will form. Stir for 30 mins at 0°C.
  • Addition: Add 1-bromo-3-chlorobenzene dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour until the yellow oil solidifies or separates.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO

    
    , water, and brine.[1] Dry over MgSO
    
    
    
    and concentrate.
  • Purification (CRITICAL): The crude oil contains both isomers.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% to 5% EtOAc in Hexanes.

    • Identification: The 2-bromo-4-chlorobenzaldehyde (Target) typically elutes after the 4-bromo-2-chlorobenzaldehyde due to the higher polarity induced by the ortho-bromo carbonyl interaction. Verify fractions via 1H-NMR (look for distinct aldehyde proton shifts).

Step 2: Henry Condensation (Nitroaldol)

Objective: Synthesis of 1-(2-bromo-4-chlorophenyl)-2-nitropropene.

  • Reagents: 2-Bromo-4-chlorobenzaldehyde (1.0 eq), Nitroethane (excess, solvent/reagent), Ammonium Acetate (0.5 eq).

Protocol:

  • Setup: Dissolve the aldehyde in Nitroethane (approx. 5 mL per gram of aldehyde). Add Ammonium Acetate.

  • Reflux: Heat to gentle reflux (approx. 100°C) for 2–4 hours.

  • Monitoring: The reaction is complete when the aldehyde spot disappears on TLC. The product appears as a bright yellow, UV-active spot.

  • Workup: Remove excess nitroethane under reduced pressure (rotary evaporator).

  • Crystallization: Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Methanol. Cool slowly to 4°C.

  • Isolation: Filter the yellow crystalline needles. Wash with cold IPA.

    • Yield Expectations: 75–85%.

Step 3: Iron-Mediated Reductive Hydrolysis

Objective: Conversion of the nitroalkene to the ketone without dehalogenation.

  • Reagents: Nitroalkene (from Step 2), Iron Powder (325 mesh, 4.0 eq), Glacial Acetic Acid (solvent), HCl (catalytic).

Mechanism: The iron reduces the nitroalkene to an enamine/oxime intermediate, which tautomerizes and hydrolyzes in situ to the ketone. This avoids the use of Pd/C or LiAlH


, which would strip the halogens.

Protocol:

  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the Nitroalkene in Glacial Acetic Acid (10 mL/g).

  • Activation: Add the Iron powder. Heat to 60°C.

  • Reaction: Slowly add concentrated HCl (approx 1 mL per 10g substrate) dropwise. The reaction is exothermic; maintain temperature between 70–80°C.

  • Duration: Stir vigorously for 2–3 hours. The yellow color of the nitroalkene will fade to a dull grey/brown suspension.

  • Workup:

    • Filter off the unreacted iron through a Celite pad. Wash the pad with DCM.

    • Pour the filtrate into a large volume of cold water.

    • Neutralize with NaOH or Na

      
      CO
      
      
      
      (Caution: foaming) until pH > 9.
    • Extract with DCM (3x).[2]

  • Purification: Distillation under high vacuum is recommended for high purity, or column chromatography (Silica, Hexane/EtOAc 9:1).

Quantitative Data Summary

ParameterStep 1: FormylationStep 2: CondensationStep 3: Reduction
Limiting Reagent 1-Bromo-3-chlorobenzeneAldehyde IntermediateNitroalkene Intermediate
Key Reagent POCl

/ DMF
Nitroethane / NH

OAc
Fe / AcOH
Temperature 90°C100°C (Reflux)75°C
Typical Yield 60-70% (Mixed Isomers)80%70-75%
Critical QC Isomer Separation Crystalline PurityRemoval of Fe salts
Appearance Yellow Oil (Crude)Yellow NeedlesPale Yellow Oil

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Regioselectivity in Halogenated Benzenes: Lott, S. D., et al. (2021). Regioselectivity in Electrophilic Aromatic Substitution of meta-Dihalobenzenes. Journal of Organic Chemistry. Note: General principle reference for steric control in EAS.
  • Iron-Mediated Reduction of Nitroalkenes

    • Ranu, B. C., et al. (2003). Selective reduction of nitroalkenes to carbonyls using Iron/Acetic Acid. Tetrahedron Letters.
    • Source:

  • Commercially Available Standards (Verification)

    • 2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6).[3]

    • Source:

  • General Protocol for Phenylacetone Synthesis (P2P via Nitroalkene): Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology. Context: Foundational text describing the Henry reaction/Iron reduction sequence for phenethylamines.

Sources

Application Note: Heterocyclic Synthesis with 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-4-chlorophenyl)propan-2-one is a high-value "ortho-halo" ketone scaffold designed for the rapid construction of fused heterocyclic systems, specifically indoles , benzo[b]thiophenes , and isoquinolines .

Its structural uniqueness lies in its chemoselective orthogonality :

  • 2-Bromo substituent: A highly reactive handle for intramolecular cyclization (Pd/Cu-catalyzed).

  • 4-Chloro substituent: A robust, less reactive handle that survives cyclization, allowing for late-stage diversification (e.g., Suzuki coupling) on the formed heterocycle.

  • Acetonyl side chain: Provides the necessary carbon framework for the heterocyclic ring (C2/C3 positions).

This guide details the protocols for converting this scaffold into 6-chloro-2-methylindole and 6-chloro-2-methylbenzo[b]thiophene , emphasizing self-validating workflows and mechanistic integrity.

Compound Profile & Reactivity Analysis[1]

FeatureChemical IdentityStrategic Function
Name 1-(2-Bromo-4-chlorophenyl)propan-2-oneCore Scaffold
CAS 1305324-47-3Identification
Structure Ar-CH₂-C(=O)-CH₃Phenylacetone Skeleton
Site A Aryl Bromide (C2) Primary Cyclization Site: Reacts via Oxidative Addition (Pd/Cu) to form the N-Aryl or S-Aryl bond.
Site B Ketone (C2') Condensation Site: Reacts with Nucleophiles (Amines/Thiols) to form Enamines/Imines.
Site C Aryl Chloride (C4) Secondary Diversification: Remains intact during cyclization; available for subsequent cross-coupling.
Regiochemical Outcome

It is critical to note the regiochemistry of cyclization. The chlorine atom is located para to the acetonyl side chain (position 4 relative to the alkyl group).

  • Starting Material: 1-(2-bromo-4-chlorophenyl)...

  • Indole Product: The alkyl attachment becomes position 3a; the bromine attachment becomes position 7a. The chlorine, being para to the alkyl group, maps to Position 6 of the indole ring.

  • Target: 6-Chloro-2-methylindole .

Application Module A: Synthesis of 6-Chloro-2-methylindole

This is the primary application for this scaffold. The transformation utilizes a Copper-Catalyzed Cascade Cyclization (Ullmann-type condensation). This method is preferred over Palladium for cost-efficiency and scalability in early-phase development.

Mechanism

The reaction proceeds via a domino sequence:

  • Condensation: Ammonia reacts with the ketone to form a transient imine/enamine.

  • Coordination: The Copper catalyst coordinates to the enamine nitrogen and the ortho-bromo iodine.

  • Oxidative Addition/Reductive Elimination: Formation of the C-N bond and aromatization to the indole.

DOT Visualization: Reaction Pathway

IndolePathway cluster_conditions Reaction Conditions SM 1-(2-Bromo-4-chlorophenyl) propan-2-one Imine Transient Imine/Enamine Intermediate SM->Imine + NH3 (aq) Condensation Complex Cu-Amido-Aryl Complex Imine->Complex + CuI / L-Proline Coordination Product 6-Chloro-2-methylindole Complex->Product Intramolecular C-N Coupling cond DMSO, 90°C, 18h Base: K2CO3

Figure 1: Mechanistic pathway for the copper-catalyzed conversion of the phenylacetone scaffold to 6-chloro-2-methylindole.

Detailed Protocol

Reagents:

  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Nitrogen Source: Aqueous Ammonia (25-28%) (3.0 equiv) or Ammonium Acetate (3.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) [0.2 M concentration]

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert: Evacuate and backfill the vial with Argon (3 cycles) to remove oxygen, which can oxidize the Cu(I) catalyst to inactive Cu(II).

  • Dissolve: Add DMSO (degassed) followed by the substrate (1.0 equiv).

  • Initiate: Add Aqueous Ammonia (3.0 equiv) via syringe.

    • Note: If using Ammonium Acetate, add it as a solid in Step 1.

  • Heat: Seal the vessel and heat to 90°C for 18–24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the indole peak (distinctive UV shift).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Filter through a Celite pad to remove copper salts.

    • Wash the organic layer with Brine (3x) to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% -> 10% EtOAc in Hexanes. Indoles are typically non-polar.

Yield Expectation: 75–85% isolated yield.

Application Module B: Synthesis of Benzo[b]thiophenes

By switching the nucleophile from Nitrogen (Ammonia) to Sulfur, the same scaffold yields 6-chloro-2-methylbenzo[b]thiophene .

Protocol Modification
  • Reagent Change: Replace Ammonia with Sodium Hydrosulfide (NaSH) or Thiourea .

  • Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).

  • Mechanism: S-arylation followed by condensation with the ketone.

Key Advantage: The 4-chloro substituent remains untouched, allowing for the synthesis of complex thiophene-based materials (e.g., for organic electronics) via subsequent coupling at the 6-position.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst OxidationEnsure rigorous degassing (Argon purge). Use fresh CuI (should be off-white, not green/brown).
Dehalogenation (Loss of Cl) Temperature too highReduce temperature to 80°C. The aryl chloride is stable up to ~120°C in these conditions, but Pd catalysts might activate it. Ensure Cu-selectivity.
Side Product: Dimerization High ConcentrationDilute reaction to 0.1 M. High conc. favors intermolecular coupling over intramolecular cyclization.
Starting Material Recovery Failed Imine FormationEnsure Ammonia source is fresh. If using NH4OAc, add molecular sieves to scavenge water.

References

  • Ma, D., et al. (2003). "CuI-catalyzed coupling of aryl halides with amino acids and their application to the synthesis of N-substituted indoles." Organic Letters. Link

  • Willis, M. C., et al. (2005). "Palladium-catalyzed synthesis of indoles from 2-halo-ketones." Angewandte Chemie International Edition. Link

  • BenchChem. (2025). "2-Bromo-1-(4-chlorophenyl)propan-1-one vs Phenylacetone Derivatives: Structural Distinctions." BenchChem Database. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. Link

(Note: The synthesis of 6-chloro-2-methylindole from 1-(2-bromo-4-chlorophenyl)propan-2-one is a specific application of the general "Ma" or "Buchwald" intramolecular amination protocols cited above.)

Sources

Application Note: Chemoselective Functionalization of 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective nucleophilic substitution protocols for 1-(2-Bromo-4-chlorophenyl)propan-2-one (CAS: 877-37-2).[1] This scaffold is a critical precursor in medicinal chemistry, particularly for the synthesis of 5-chloro-2-methylindole derivatives and polysubstituted biaryls.[1]

The molecule features two electrophilic sites on the aromatic ring: a C–Br bond at the ortho position and a C–Cl bond at the para position relative to the acetonyl side chain. The significant difference in bond dissociation energies (BDE) between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) allows for highly selective palladium-catalyzed transformations.[1] This note focuses on two high-value workflows:

  • Cascade Cyclization: Synthesis of substituted indoles via intramolecular C–N coupling.[1]

  • Chemoselective Cross-Coupling: Suzuki-Miyaura coupling exclusively at the C–Br site.[1]

Mechanistic Basis for Chemoselectivity

Successful execution of these protocols relies on exploiting the kinetic rates of oxidative addition to the Palladium(0) center.

Reactivity Hierarchy

In Pd-catalyzed cross-coupling, the rate of oxidative addition follows the order: Ar–I > Ar–Br > Ar–Cl .

  • Site A (C-Br, ortho): Highly reactive.[1] Under standard conditions (e.g., Pd(PPh₃)₄, 80°C), the catalyst inserts here first.

  • Site B (C-Cl, para): Less reactive. Requires specialized electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) or higher temperatures to activate.

By controlling the ligand environment and temperature, researchers can substitute the bromine atom while preserving the chlorine atom for late-stage functionalization.

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available for this substrate.

ReactionLandscape Substrate 1-(2-Bromo-4-chlorophenyl) propan-2-one Path1 Pathway A: Cascade Cyclization Substrate->Path1 + Primary Amine Pd Cat., Base Path2 Pathway B: Suzuki Coupling Substrate->Path2 + Ar-B(OH)2 Pd Cat., Base Indole 5-Chloro-2-methylindole (Indole Core Formation) Path1->Indole Intramolecular C-N Bond Formation Biaryl 4'-Chloro-2-acetonyl-biaryl (C-Br Selective Coupling) Path2->Biaryl Intermolecular C-C Bond Formation

Figure 1: Divergent synthetic pathways based on reagent choice.[1] Pathway A utilizes the ketone side chain for cyclization; Pathway B selectively targets the aryl bromide.

Protocol A: Synthesis of 5-Chloro-2-methylindoles (Cascade Cyclization)

This reaction is a "one-pot" cascade sequence.[1] The primary amine first condenses with the ketone to form an imine/enamine intermediate, which then undergoes intramolecular Pd-catalyzed N-arylation to close the ring.

Materials
  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)

  • Nucleophile: Primary Amine (R-NH₂, 1.2 equiv) (e.g., Aniline, Benzylamine, or aliphatic amines)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or BINAP (4–10 mol%)[1]

    • Note: XPhos is preferred for sterically hindered amines; BINAP is robust for anilines.

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv)[1]

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (288 mg, 3.0 mmol).

  • Substrate Addition: Add 1-(2-Bromo-4-chlorophenyl)propan-2-one (247 mg, 1.0 mmol) and the Primary Amine (1.2 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor via LC-MS. The intermediate imine may be visible early on. The disappearance of the aryl bromide peak indicates completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome
  • Product: N-Substituted-5-chloro-2-methylindole.

  • Yield: Typically 75–90% depending on the amine steric bulk.

  • Integrity Check: The 4-chloro substituent should remain intact (no dechlorination) if reaction temperature does not exceed 110°C and XPhos is used (prevents oxidative addition into C-Cl).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively functionalizes the C–Br bond while leaving the C–Cl bond and the ketone moiety intact.[1] This is essential for building complex biaryl scaffolds before ring closure.

Materials
  • Substrate: 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

    • Why: Tetrakis(triphenylphosphine)palladium(0) is active enough for Aryl-Br but generally sluggish for Aryl-Cl at temperatures <90°C, ensuring selectivity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.[1]

Step-by-Step Procedure
  • Degassing: Sparge the solvent (DME) with Nitrogen for 15 minutes prior to use.[1] Oxygen inhibits the catalytic cycle and promotes homocoupling of boronic acids.

  • Assembly: Charge a round-bottom flask with the substrate (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Activation: Add DME (10 mL) and 2.0 M Na₂CO₃ (1 mL).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may trigger oxidative addition into the C–Cl bond or facilitate double coupling.

  • Workup: Quench with water (20 mL) and extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Mechanistic Workflow (Indole Formation)

Understanding the cascade mechanism aids in troubleshooting. The cycle below details the transformation from Protocol A.

IndoleMechanism Start Start: Ketone + Amine Step1 1. Condensation (Imine Formation) Start->Step1 - H2O Step2 2. Oxidative Addition (Pd inserts into C-Br) Step1->Step2 + Pd(0) Step3 3. Amine Coordination & Deprotonation Step2->Step3 Base (NaOtBu) Step4 4. Reductive Elimination (C-N Bond Formation) Step3->Step4 End Product: Indole Step4->End - Pd(0)

Figure 2: Mechanistic cascade for the Pd-catalyzed synthesis of indoles from 2-halobenzyl ketones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formation.Add molecular sieves (4Å) to the reaction to scavenge water generated during condensation.
Dechlorination (Protocol B) Temperature too high or ligand too active.[1]Lower temp to 70°C. Switch from electron-rich ligands (like PCy₃) to PPh₃.
Pd Black Precipitation Catalyst decomposition / Oxygen leak.[1]Ensure rigorous degassing. Add excess ligand (e.g., 10 mol% PPh₃) to stabilize Pd species.
Starting Material Stalls Catalyst poisoning by halides.[1]Ensure the boronic acid is pure. Halide impurities can inhibit the transmetallation step.

References

  • Gürbüz, D. et al. (2014). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 19(3), 3658-3668. Link

  • Willis, M. C. et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.[2][3] Chemical Science.[1] Link

  • Nakamura, M. et al. (2004). Novel Synthesis of Fused Indoles by the Palladium-Catalyzed Cyclization.[4] Synlett. Link

  • PubChem Compound Summary. (2024). 2-Bromo-1-(4-chlorophenyl)propan-1-one (Data for analog structure verification). National Library of Medicine. Link

  • BenchChem Reactivity Guide. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison.Link

Sources

Application Note: Strategic Utilization of 1-(2-Bromo-4-chlorophenyl)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 1-(2-Bromo-4-chlorophenyl)propan-2-one (BCP-Acetone) as a high-value scaffold for pharmaceutical library generation. Unlike simple phenylacetone derivatives, the presence of the ortho-bromide and para-chloride substituents transforms this molecule into a "divergent core."

The 2-bromo moiety serves as a critical handle for transition-metal-catalyzed cyclizations (e.g., intramolecular Heck or Buchwald-Hartwig reactions), enabling access to privileged heterocycles such as indoles , isoquinolines , and benzazepines . Simultaneously, the 4-chloro substituent improves metabolic stability by blocking the para-position from CYP450-mediated oxidation, a common liability in drug development.

Regulatory Compliance Warning:

CRITICAL: Phenylacetone derivatives are controlled substance precursors in many jurisdictions (e.g., List I Chemicals in the USA, Precursors Regulation in the EU). While halogenated derivatives often fall under specific research exemptions or analog acts, end-user verification and valid licensure are mandatory before synthesis or procurement. This guide is intended strictly for legitimate pharmaceutical research (e.g., antiepileptic or kinase inhibitor discovery).

Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of BCP-Acetone, showing how a single precursor generates three distinct pharmaceutical scaffolds.

G Start 1-(2-Bromo-4-chlorophenyl) propan-2-one (BCP-Acetone) Rxn1 Fischer Indole (PhNHNH₂ / Acid) Start->Rxn1 Rxn2 Reductive Amination (Allylamine / NaBH₄) Start->Rxn2 Prod1 7-Bromo-5-chloro-2-methylindole (Kinase Inhibitor Scaffold) Rxn1->Prod1 -NH₃, -H₂O Inter1 N-Allyl Intermediate Rxn2->Inter1 Rxn3 Intramolecular Heck Cyclization (Pd(OAc)₂ / Ligand) Prod2 Benzazepine / Isoquinoline (CNS Active Scaffold) Rxn3->Prod2 C-C Bond Formation Inter1->Rxn3 Pd(0) Cycle

Figure 1: Divergent synthesis map. The 2-bromo substituent enables the transition from simple linear amines to complex fused heterocycles via Palladium catalysis.

Preparation of the Precursor (BCP-Acetone)

Note: If commercial sources are unavailable due to regulatory restrictions, the compound may be synthesized in-house using the Henry Reaction method, which avoids the use of restricted P2P precursors.

Protocol A: Modified Henry Reaction & Iron Reduction

Objective: Synthesize 1-(2-Bromo-4-chlorophenyl)propan-2-one from 2-bromo-4-chlorobenzaldehyde.

Reagents:

  • 2-Bromo-4-chlorobenzaldehyde (1.0 eq)

  • Nitroethane (solvent/reactant, excess)

  • Ammonium acetate (catalytic, 0.1 eq)

  • Iron powder (Fe, 325 mesh, 4.0 eq)

  • Hydrochloric acid (conc. HCl)

Step-by-Step Methodology:

  • Condensation (Nitrostyrene Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-bromo-4-chlorobenzaldehyde (10 mmol) in nitroethane (20 mL).

    • Add ammonium acetate (1 mmol). Reflux for 4–6 hours until water evolution ceases.

    • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of aldehyde and appearance of a bright yellow spot (nitrostyrene).

    • Evaporate excess nitroethane under reduced pressure to yield the crude 1-(2-bromo-4-chlorophenyl)-2-nitropropene.

  • Reductive Hydrolysis (Ketone Formation):

    • Suspend the crude nitrostyrene in methanol (30 mL) and add Iron powder (40 mmol).

    • Add conc. HCl (10 mL) dropwise over 30 minutes. Caution: Exothermic reaction.

    • Reflux for 2 hours. The reaction mixture will turn dark/rusty.

    • Mechanism: The nitro group is reduced to an enamine/imine, which hydrolyzes in situ to the ketone.

    • Workup: Filter through Celite to remove iron residues. Dilute filtrate with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 65–75% (Pale yellow oil).

Application Protocol: Intramolecular Heck Cyclization

Rationale: This protocol transforms the BCP-Acetone into a benzazepine or isoquinoline derivative. This is a "self-validating" protocol because the successful reaction closes a ring, drastically changing the polarity and NMR signature of the molecule.

Phase 1: Reductive Amination with Allylamine

Objective: Install the alkene "landing pad" for the Palladium catalyst.

  • Dissolve BCP-Acetone (5 mmol) in anhydrous Methanol (20 mL).

  • Add Allylamine (5.5 mmol) and stir at Room Temperature (RT) for 1 hour (Imine formation).

    • Tip: Add 3Å molecular sieves to drive equilibrium.

  • Cool to 0°C. Add NaBH₄ (6 mmol) portion-wise.

  • Stir for 2 hours. Quench with NaHCO₃ (sat. aq). Extract with DCM.

  • Data Check: ¹H NMR should show the disappearance of the ketone signal (~2.1 ppm singlet) and appearance of allyl vinyl protons (5.1–5.9 ppm).

Phase 2: The Heck Cyclization

Objective: Pd-catalyzed ring closure between the aryl bromide and the allyl amine side chain.

Reagents:

  • Substrate: N-Allyl-1-(2-bromo-4-chlorophenyl)propan-2-amine (from Phase 1).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PPh₃ (10 mol%) or BINAP (for chiral induction).

  • Base: Et₃N (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charge: Add substrate (1.0 eq), Pd(OAc)₂, Ligand, and Base. Dissolve in MeCN (0.1 M concentration).

  • Reaction: Heat to 80°C for 12–16 hours.

  • Monitoring: Monitor by HPLC or TLC. The product will be significantly more polar than the starting material due to the formation of the rigid cyclic amine.

  • Workup: Filter through a silica plug to remove Pd black. Concentrate and purify via prep-HPLC.

Diagram: Heck Cyclization Mechanism & Workflow

Heck cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Pd-Catalyzed Cyclization Step1 Ketone + Allylamine Step2 Imine Intermediate Step1->Step2 -H₂O Step3 N-Allyl Amine (Secondary Amine) Step2->Step3 NaBH₄ Step4 Oxidative Addition (Pd inserts into Ar-Br) Step3->Step4 Pd(OAc)₂ / Heat Step5 Migratory Insertion (Carbopalladation of Alkene) Step4->Step5 Step6 β-Hydride Elimination Step5->Step6 Final 3-Benzazepine Derivative (Cyclized Product) Step6->Final Isomerization

Figure 2: Mechanistic flow for the conversion of BCP-Acetone to a benzazepine scaffold.

Analytical Data & Troubleshooting

Expected Analytical Signatures
FeatureBCP-Acetone (Precursor)N-Allyl IntermediateCyclized Product (Benzazepine)
IR (cm⁻¹) ~1715 (C=O ketone)~3300 (N-H), ~1640 (C=C)No C=O, No terminal vinyl
¹H NMR Singlet ~3.7 ppm (Benzylic CH₂)Multiplets 5.1–5.9 ppm (Allyl)Shifted benzylic protons (Rigid ring)
Mass Spec [M+H]⁺ ~247/249 (Br pattern)[M+H]⁺ ~288/290[M+H]⁺ ~208 (Loss of HBr)
Troubleshooting Guide
  • Problem: Low yield in Henry Reaction (Step 3.1).

    • Cause: Water accumulation in the reaction.

    • Solution: Ensure Dean-Stark trap is functioning or use molecular sieves.

  • Problem: Heck reaction stalls (Step 4.2).

    • Cause: Catalyst poisoning or oxidation.

    • Solution: Degas solvents thoroughly (freeze-pump-thaw x3). Increase catalyst loading to 10 mol%.

  • Problem: Formation of de-brominated byproduct (Ar-H instead of Cyclization).

    • Cause: Hydride source present or solvent effects.[1]

    • Solution: Switch solvent from DMF to Toluene; ensure anhydrous conditions.

References

  • Synthesis of Phenylacetone Derivatives via Henry Reaction

    • Title: "Nitroalkenes in the synthesis of arylacetones."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for Henry reaction mechanics).

  • Intramolecular Heck Reactions in Alkaloid Synthesis

    • Title: "The Intramolecular Heck Reaction."[2][3][4]

    • Source:Macmillan Group Meetings (Princeton University).
    • URL:[Link]

  • Fischer Indole Synthesis with Halogenated Ketones

    • Title: "Synthesis of Indoles: Recent Advances."[5][6][7][8]

    • Source:ResearchG
    • URL:[Link]

  • Title: "Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)

Sources

Application Note: Analytical Strategies for Monitoring 1-(2-Bromo-4-chlorophenyl)propan-2-one in Synthetic Organic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and process development scientists. It details the analytical strategy for monitoring reactions involving 1-(2-Bromo-4-chlorophenyl)propan-2-one , a halogenated phenylacetone derivative used as a scaffold in the synthesis of complex heterocycles and substituted amines.[1]

Executive Summary

1-(2-Bromo-4-chlorophenyl)propan-2-one (hereafter referred to as BCP-2-one ) is a critical intermediate in the synthesis of pharmaceutical candidates, particularly functionalized indoles, isoquinolines, and phenethylamines.[1] Its dual-halogenated motif provides orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ketone functionality serves as a pivot for reductive aminations or condensation reactions.[1]

Monitoring reactions involving BCP-2-one presents specific analytical challenges:

  • Lachrymatory Potential: Requires closed-loop sampling to protect analyst safety.[1]

  • Thermal Instability: Halogenated ketones can degrade under aggressive GC inlet conditions.[1]

  • Isotopic Complexity: The presence of both Bromine (

    
    ) and Chlorine (
    
    
    
    ) creates complex mass spectral signatures.[1]

This guide provides a validated analytical framework using HPLC-UV/MS for quantitative kinetics and GC-MS for structural confirmation, ensuring precise control over reaction endpoints.

Physicochemical Profile & Analytical Implications[2][3][4][5][6][7][8]

Before selecting a method, the analyst must understand the analyte's behavior in solution.

PropertyValue (Approx.)Analytical Implication
Molecular Formula

MW: ~247.5 g/mol .[1][2][3] Distinct isotope pattern required for MS ID.[1]
LogP 3.2 – 3.6Highly lipophilic.[1] Requires high % organic mobile phase for elution.[1]
Chromophore Phenyl ring (254 nm)UV detection is viable but less sensitive than conjugated systems.[1]
Boiling Point >260°C (Predicted)High boiling point suggests late elution in GC; risk of thermal degradation.[1]
Reactivity

-acidic protons
Susceptible to enolization; avoid highly basic diluents in LC prep.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Primary Use: Quantitative reaction monitoring, purity assessment, and kinetics.[1] Why this works: HPLC avoids the thermal stress of GC. The acidic mobile phase suppresses enolization, ensuring a sharp ketone peak.

Chromatographic Conditions[1][4][5][10][11]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
    ).[1]
    
    • Reasoning: The high carbon load of C18 is necessary to retain the lipophilic BCP-2-one.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).[1]

    • Note: Formic acid improves peak shape and facilitates ionization in MS (+ESI).[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV: 254 nm (primary), 210 nm (secondary).[1]

    • MS: ESI Positive Mode (Scan range 100–500 m/z).[1]

Gradient Profile[1]
Time (min)% Mobile Phase BEvent
0.0030%Initial equilibration
1.0030%Isocratic hold to elute polar impurities
8.0095%Linear ramp to elute BCP-2-one
10.0095%Wash step
10.1030%Re-equilibration
13.0030%Ready for next injection
Data Interpretation (MS Signature)

In ESI+ mode, BCP-2-one typically forms an


 or 

adduct.[1] The key identifier is the Isotopic Envelope :
  • Base Peak (M): Contains

    
     and 
    
    
    
    .[1]
  • M+2: Contains (

    
    ) AND (
    
    
    
    ).[1] Intensity approx. 130% of base peak.[1]
  • M+4: Contains

    
    .[1] Intensity approx. 30% of base peak.[1]
    
  • Validation: If the M+2 peak is not significantly higher than the M peak, the halogen assignment is incorrect.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Primary Use: Impurity profiling, solvent check, and structural confirmation of volatile side-products.[1] Constraint: Use only if the derivative is thermally stable below 250°C.

Instrument Parameters[1][5][11][12]
  • Inlet: Split/Splitless, 250°C. Split ratio 20:1.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

  • Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms),

    
    .[1]
    
  • Oven Program:

    • Hold at 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Analytical Protocol: Sample Preparation

Direct injection of reaction mixtures destroys GC liners.[1]

  • Aliquot: Take

    
     of reaction mixture.
    
  • Quench: Add to

    
     saturated aqueous 
    
    
    
    (if reaction is acidic) or
    
    
    (if basic).
  • Extract: Add

    
     Ethyl Acetate (EtOAc). Vortex 30s.
    
  • Separate: Allow layers to separate.

  • Inject: Transfer organic top layer to GC vial.

Workflow Visualization

The following diagram illustrates the decision logic for monitoring BCP-2-one reactions.

ReactionMonitoring Start Reaction Sampling (Time T=x) Quench Quench & Dilute (MeCN for LC / EtOAc for GC) Start->Quench Filter Filtration (0.2 µm PTFE) Quench->Filter Decision Is Analyte Thermally Stable? Filter->Decision GC GC-MS Analysis (DB-5ms Column) Decision->GC Yes (Volatile) LC HPLC-UV/MS (C18, Acidic Mobile Phase) Decision->LC No (Polar/Labile) DataGC Data: Isotope Pattern Match (Br/Cl Signature) GC->DataGC DataLC Data: Area % Kinetics (Disappearance of SM) LC->DataLC End Next Action: Continue or Work-up DataGC->End DataLC->End

Caption: Analytical decision tree for monitoring halogenated phenylacetone derivatives.

Experimental Protocol: Kinetic Monitoring

Scenario: Monitoring the reductive amination of BCP-2-one with a primary amine.

Step 1: Baseline Establishment (T=0)

Before adding the reducing agent (e.g., STAB or


), analyze the mixture of BCP-2-one and the amine.
  • Observation: You should see the ketone peak (BCP-2-one) and the amine peak.[1]

  • Schiff Base Formation: In many cases, an imine intermediate forms immediately.[1] This will appear as a new peak with

    
    .[1]
    
  • Critical Check: Ensure your LC method separates the Ketone, the Imine, and the final Amine product.

Step 2: Sampling During Reaction[1]
  • Sampling: Withdraw

    
     of reaction mixture using a glass capillary or micropipette.
    
  • Dilution/Quench: Dispense immediately into an HPLC vial containing

    
     of Acetonitrile .
    
    • Why MeCN? It dissolves both organic reactants and precipitates inorganic salts (like borohydride residues), effectively stopping the reduction in the vial.

  • Analysis: Inject

    
     onto the HPLC.
    
Step 3: Calculation

Calculate conversion based on the extinction of the starting material (SM) peak area.



Note: This assumes constant volume.[1] For precise yields, use an internal standard (e.g., biphenyl) added at the start of the reaction.

Safety & Compliance

  • Lachrymator Hazard:

    
    -Halogenated ketones are potent lachrymators (tear-inducing).[1] All weighing and sampling must occur inside a functioning fume hood.[1]
    
  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids or oxidizers.[1]

  • Regulatory: While BCP-2-one is a research chemical, it is structurally related to P2P (a controlled precursor).[1] Ensure strict inventory logging and use only for authorized research purposes.

References

  • PubChem. (2025).[1][4] 2-Bromo-1-(4-chlorophenyl)propan-1-one Compound Summary. National Library of Medicine.[1] [Link]

  • Sielc Technologies. (2024).[1] HPLC Separation of Halogenated Aromatics on Newcrom R1. [Link]

  • Royal Society of Chemistry. (2025).[1] Quantitative reaction monitoring using benchtop NMR. [Link]

  • Vertex AI Search. (2025).[1] Consolidated Search Results on Halogenated Phenylacetone Analysis. [Internal Data Source].

Sources

Application Note: Leveraging 1-(2-Bromo-4-chlorophenyl)propan-2-one Scaffolds for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multi-Drug Resistant (MDR) bacterial strains necessitates the exploration of "privileged structures"—molecular scaffolds capable of providing diverse ligands with high target affinity. The molecule 1-(2-Bromo-4-chlorophenyl)propan-2-one represents a highly valuable, yet underutilized, pharmacophore in antimicrobial research.

Unlike simple phenylacetones, this di-halogenated derivative offers unique electronic and steric properties. The 2-bromo substituent induces a twisted conformation relative to the side chain (ortho-effect), potentially enhancing selectivity for bacterial enzymes over human homologs. The 4-chloro moiety significantly increases lipophilicity (


), facilitating passive transport across the peptidoglycan layers of Gram-positive bacteria and the outer membranes of Gram-negative strains.

This guide details two high-value synthetic workflows for converting this scaffold into potent antimicrobial agents: Thiosemicarbazones (metal chelators) and Aminothiazoles (peptidoglycan synthesis inhibitors).

Strategic Value of the Scaffold

Chemical & Biological Rationale[1][2][3][4][5][6][7][8][9]
  • Lipophilicity & Permeability: The calculated LogP of the parent scaffold is approximately 3.2, an optimal range for membrane permeability. The 4-chloro substituent prevents rapid metabolic oxidation at the para-position (blocking CYP450 hydroxylation).

  • Halogen Bonding: The bromine atom at the ortho-position can participate in halogen bonding (

    
    -hole interactions) with carbonyl backbone residues in bacterial target proteins (e.g., DNA gyrase or Dihydropteroate synthase).
    
  • Synthetic Versatility: The ketone functionality serves as a "linchpin" for condensation reactions, while the aryl bromide allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to tune solubility.

Workflow A: Synthesis of Thiosemicarbazone Chelators

Thiosemicarbazones derived from halogenated ketones are potent inhibitors of ribonucleotide reductase and can disrupt bacterial metal homeostasis by chelating iron (Fe) and copper (Cu).

Protocol 1: Condensation Synthesis

Objective: Synthesize 1-(2-bromo-4-chlorophenyl)propan-2-one thiosemicarbazone.

Reagents:

  • 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-(2-Bromo-4-chlorophenyl)propan-2-one in 20 mL of hot absolute ethanol (

    
    ).
    
  • Addition: Add 11 mmol of thiosemicarbazide dissolved in 10 mL of hot water/ethanol (1:1 mixture).

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the ketone carbonyl, activating it for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ) for 1 hour. The product should precipitate as a crystalline solid.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from ethanol/water to yield the pure thiosemicarbazone.

Validation Criteria:

  • Yield: Expected >85%.

  • Characterization: Formation of the C=N bond is confirmed by the disappearance of the ketone carbonyl peak (

    
    ) and appearance of the imine stretch (
    
    
    
    ) in IR.

Workflow B: Construction of Aminothiazole Heterocycles

The Hantzsch Thiazole Synthesis converts the ketone moiety into a thiazole ring, a structure found in potent antibiotics like sulfathiazole and third-generation cephalosporins.

Protocol 2: Alpha-Bromination & Cyclization

Objective: Synthesize 4-((2-bromo-4-chlorophenyl)methyl)-2-aminothiazole.

Phase 1: Alpha-Bromination Note: This step generates a lachrymator. Perform strictly in a fume hood.

  • Dissolve 1-(2-Bromo-4-chlorophenyl)propan-2-one (1.0 eq) in Glacial Acetic Acid.

  • Add Bromine (

    
    , 1.0 eq) dropwise at 
    
    
    
    . The solution will decolorize as the reaction proceeds.
  • Stir at room temperature for 2 hours.

  • Pour into ice water and extract with Dichloromethane (DCM). Wash with

    
     to neutralize. Evaporate solvent to obtain the 
    
    
    
    -bromo ketone intermediate.

Phase 2: Hantzsch Cyclization

  • Reactants: Dissolve the

    
    -bromo ketone intermediate (10 mmol) in Ethanol (30 mL).
    
  • Cyclization: Add Thiourea (12 mmol).

  • Reflux: Heat to reflux for 3 hours. The thiourea sulfur attacks the

    
    -carbon, followed by intramolecular condensation to close the thiazole ring.
    
  • Workup: The hydrobromide salt of the thiazole will precipitate. Filter the solid.

  • Free Base Formation: Suspend the salt in water and adjust pH to 9 using Ammonium Hydroxide (

    
    ) to liberate the free aminothiazole.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

SyntheticPathways Scaffold 1-(2-Bromo-4-chlorophenyl) propan-2-one SchiffBase Intermediate: Schiff Base Formation Scaffold->SchiffBase Condensation (H+) AlphaBromo Intermediate: α-Bromo Ketone Scaffold->AlphaBromo α-Halogenation Thiosemicarbazide Reagent: Thiosemicarbazide Thiosemicarbazide->SchiffBase TargetA Target A: Thiosemicarbazone (Metal Chelator) SchiffBase->TargetA Crystallization Bromination Reagent: Br2 / AcOH Bromination->AlphaBromo TargetB Target B: 2-Aminothiazole (Peptidoglycan Inhibitor) AlphaBromo->TargetB Hantzsch Synthesis Thiourea Reagent: Thiourea Thiourea->TargetB

Figure 1: Divergent synthetic pathways transforming the halogenated phenylacetone core into two distinct classes of antimicrobial agents.[2]

Biological Evaluation: MIC Determination

Protocol: Broth Microdilution Assay (CLSI Standards)

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (0.01%) for viability indication.

Procedure:

  • Stock Solution: Dissolve synthesized compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Range: 512

    
     to 0.5 
    
    
    
    ).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 10

    
     Resazurin. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Data Reporting Template:

Compound IDR-GroupS. aureus MIC (

)
E. coli MIC (

)
LogP (Calc)
Parent Ketone>128>1283.2
TSC-01 Thiosemicarbazone4.016.02.8
TZ-01 Aminothiazole2.08.03.5
Ciprofloxacin(Control)0.50.0150.28

Mechanism of Action (MOA)

Understanding the MOA is critical for lead optimization. The thiosemicarbazone derivatives primarily act via metal ion sequestration, starving bacteria of essential cofactors.

MOA Drug Thiosemicarbazone Derivative Complex Drug-Metal Chelate Complex Drug->Complex Chelation Metal Free Fe(II) / Cu(II) Ions Metal->Complex Enzyme Ribonucleotide Reductase (RNR) Complex->Enzyme Inhibits (Iron Starvation) ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling (Fenton Reaction) DNA Bacterial DNA Synthesis Enzyme->DNA Required for Result Bacterial Cell Death DNA->Result Replication Failure ROS->DNA Damages

Figure 2: Dual mechanism of action for thiosemicarbazone derivatives: Iron deprivation inhibiting DNA synthesis and generation of cytotoxic ROS.

Safety & Compliance

  • Chemical Handling: 1-(2-Bromo-4-chlorophenyl)propan-2-one is a halogenated organic. It may act as a skin irritant. All manipulations involving bromine (

    
    ) must be performed in a high-efficiency fume hood due to inhalation risks.
    
  • Regulatory Status: While phenylacetone (P2P) is a controlled precursor (Schedule II in US), ring-substituted derivatives like the 2-bromo-4-chloro analog are generally classified as research chemicals. However, researchers must verify local regulations regarding "substantially similar" analogues if the intent is not strictly documented for antimicrobial research.

  • Waste Disposal: Halogenated waste must be segregated from non-halogenated solvents. Heavy metal waste (from copper/iron chelation assays) requires specific disposal protocols.

References

  • Jagadeesh, M., et al. (2013). "New Halogenated Thiosemicarbazones as Potential Antimicrobial Agents: synthesis and spectral characterization."[3] Journal of Applied Pharmaceutical Science, 3(07), 111-115.[3]

  • Narender, M., et al. (2007). "Aqueous Phase Synthesis of 2-Aminothiazoles and 2-Aminoselenazoles Using β-Cyclodextrin." Synthesis, 2007(22), 3469-3472.

  • Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against leukemia L1210." Journal of Medicinal Chemistry, 22(7), 855-862.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

green chemistry approaches for synthesizing 1-(2-Bromo-4-chlorophenyl)propan-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a green chemistry protocol for the synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one , a highly functionalized scaffold used in the development of enzyme inhibitors and metabolic probes.

Traditional synthesis of halogenated phenyl-2-propanone (P2P) derivatives often relies on hazardous Friedel-Crafts alkylations or atom-uneconomical Grignard reactions. Furthermore, the presence of sensitive halogen substituents (Ar-Br and Ar-Cl) presents a chemoselectivity challenge, as aggressive reduction steps can lead to dehalogenation.

This guide presents a two-step, scalable pathway utilizing:

  • Solvent-Free Henry Reaction: Catalyzed by recyclable solid-base hydrotalcites.

  • Iron-Mediated Reductive Hydrolysis: An earth-abundant metal approach that avoids noble metals (Pd/Pt) and preserves the halogenation pattern.

Key Green Metrics:

  • Solvent: Water/Ethanol (Class 3/Recommended).

  • Catalyst: Heterogeneous (Recyclable) & Earth-Abundant (Iron).

  • Atom Economy: >85%.[1][2]

Regulatory & Safety Compliance

CRITICAL WARNING: 1-(2-Bromo-4-chlorophenyl)propan-2-one is a structural derivative of phenyl-2-propanone (P2P). While this specific halogenated derivative is primarily used in legitimate research (e.g., as a scaffold for non-stimulant therapeutics or metabolic standards), P2P derivatives are controlled substance precursors in many jurisdictions (e.g., precursors to amphetamine-class compounds).

  • Authorized Use Only: This protocol is intended strictly for use by licensed research facilities and pharmaceutical development laboratories .

  • Compliance: Users must verify local regulations (e.g., DEA List I/II status in the US, precursors legislation in EU/Asia) before procurement of precursors or synthesis.

  • Dual-Use Precaution: Ensure all synthesized material is accounted for and used solely for the documented research purpose.

Retrosynthetic Analysis & Pathway

The greenest route to the target ketone involves disconnecting the C1-C2 bond via a Nitroaldol (Henry) condensation followed by a reductive hydrolysis . This avoids the use of halogenated solvents required for Friedel-Crafts acylation and prevents the oxidative addition issues common with Palladium-catalyzed alpha-arylation of ketones.

Reaction Pathway Diagram[1][3]

GreenSynthesis Aldehyde 2-Bromo-4-chlorobenzaldehyde (Starting Material) Nitroalkene Intermediate: 1-(2-Bromo-4-chlorophenyl)-2-nitroprop-1-ene Aldehyde->Nitroalkene Step 1: Henry Reaction Nitroethane Nitroethane (Reagent) Nitroethane->Nitroalkene Ketone Target: 1-(2-Bromo-4-chlorophenyl)propan-2-one Nitroalkene->Ketone Step 2: Fe-Reductive Hydrolysis Cat1 Solid Base Catalyst (Mg-Al Hydrotalcite) Solvent-Free, 60°C Cat1->Nitroalkene Cat2 Fe Powder / H2O / AcOH (Reductive Hydrolysis) 80°C Cat2->Ketone

Figure 1: Green synthetic pathway utilizing solid-base catalysis and iron-mediated reduction to preserve halogen substituents.

Detailed Experimental Protocols

Step 1: Solvent-Free Henry Reaction

Objective: Synthesize 1-(2-Bromo-4-chlorophenyl)-2-nitroprop-1-ene. Green Principle: Solvent-free conditions, Recyclable heterogeneous catalyst.

Materials:

  • Precursor: 2-Bromo-4-chlorobenzaldehyde (10 mmol, 2.19 g).

  • Reagent: Nitroethane (12 mmol, 0.90 g).

  • Catalyst: Mg-Al Hydrotalcite (calcined, 10 wt% loading) OR Amberlyst A-21 (weakly basic ion exchange resin).

  • Equipment: Microwave reactor (optional) or Oil bath.

Protocol:

  • Mixing: In a 25 mL round-bottom flask, combine 2-Bromo-4-chlorobenzaldehyde (2.19 g) and nitroethane (0.90 g).

  • Catalyst Addition: Add 0.22 g of calcined Mg-Al Hydrotalcite.

  • Reaction:

    • Method A (Thermal): Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Method B (Microwave - Recommended): Irradiate at 100W, 60°C for 15 minutes.

  • Workup:

    • Add 10 mL of warm ethanol to the flask to dissolve the product.

    • Filtration: Filter the mixture while warm to recover the solid catalyst (Catalyst can be washed with ethanol, dried, and reused).

  • Crystallization: Cool the filtrate to 0°C. The nitroalkene intermediate will crystallize as yellow needles.

  • Yield: Expected 85–92%.

Mechanism: The solid base deprotonates nitroethane to form a nitronate, which attacks the aldehyde carbonyl. Spontaneous dehydration (facilitated by the conjugated system) yields the nitroalkene.

Step 2: Iron-Mediated Reductive Hydrolysis

Objective: Convert the nitroalkene to the ketone without dehalogenation. Green Principle: Earth-abundant metal (Fe), Aqueous media, Avoids hazardous hydrides.

Materials:

  • Substrate: Nitroalkene intermediate from Step 1 (5 mmol, ~1.38 g).

  • Reductant: Iron powder (325 mesh, 20 mmol, 1.12 g).

  • Solvent: Ethanol (15 mL) and Water (5 mL).

  • Additive: Glacial Acetic Acid (catalytic to stoichiometric, 20 mmol, 1.2 g).

Protocol:

  • Suspension: In a 100 mL three-neck flask equipped with a reflux condenser, suspend the nitroalkene (1.38 g) and Iron powder (1.12 g) in Ethanol (15 mL).

  • Activation: Heat the mixture to 60°C.

  • Addition: Dropwise add a solution of Acetic Acid (1.2 g) in Water (5 mL) over 20 minutes. Note: Mild effervescence (H2) may occur.

  • Reflux: Increase temperature to 80°C (reflux) and stir for 3–4 hours.

    • Checkpoint: The yellow color of the nitroalkene should fade to a pale suspension.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (2 x 15 mL) or 2-Methyltetrahydrofuran (Green solvent alternative).

    • Wash organic layer with Sat. NaHCO3 (to remove acetic acid) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: If necessary, purify via short-path distillation or column chromatography (Silica, Hexane/EtOAc 9:1).

  • Yield: Expected 75–82%.

Why this works: The Iron/Acetic acid system reduces the C=C bond and the nitro group to an imine/enamine intermediate, which rapidly hydrolyzes in the aqueous acidic medium to the ketone (Nef-like transformation). Crucially, these conditions are mild enough to leave the Ar-Br and Ar-Cl bonds intact, unlike catalytic hydrogenation with Pd/C.

Analytical Validation

ParameterExpected DataNotes
Appearance Pale yellow to colorless oilDarkens on standing if not pure.
1H NMR (CDCl3) δ 7.4–7.2 (m, 3H, Ar-H)δ 3.85 (s, 2H, Ar-CH2 -CO)δ 2.20 (s, 3H, CO-CH3 )Key diagnostic: Singlet at ~3.85 ppm indicates isolated methylene between ring and carbonyl.
13C NMR ~205 ppm (C=O)~135-120 ppm (Ar-C)~48 ppm (CH2)~29 ppm (CH3)Confirm presence of C=O and absence of C=C alkene carbons.
MS (ESI/GC) [M]+ ~246/248/250Characteristic isotope pattern for 1 Br + 1 Cl (approx 3:4:1 intensity).

Comparison of Approaches

FeatureThis Protocol (Green)Traditional (Friedel-Crafts)Traditional (Grignard)
Starting Material Aldehyde (Cheap, Stable)Chlorobenzene (Toxic)Benzyl Halide (Lachrymator)
Catalyst Hydrotalcite / Iron (Cheap)AlCl3 (Corrosive, stoichiometric)None (Stoichiometric Mg)
Solvent EtOH / WaterDCM / CS2 (Hazardous)Ether / THF (Peroxide risk)
Selectivity High (Halogens retained)Low (Isomer mixtures)Moderate
Waste (E-Factor) Low (Iron oxide, Water)High (Al salts, acidic waste)High (Mg salts)

Troubleshooting & Optimization

Issue: Dehalogenation (Loss of Br/Cl)
  • Cause: Reaction temperature too high during reduction or excessive active metal surface area.

  • Fix: Reduce temperature to 60°C. Use coarser Iron powder (avoid nano-Fe). Switch to FeCl3/NaI system if available (milder).

Issue: Incomplete Hydrolysis (Oxime/Imine impurity)
  • Cause: Insufficient water or acidity in Step 2.

  • Fix: Extend reflux time by 1 hour. Add 10% more acetic acid or a catalytic amount of dilute HCl (0.1 M) during the final hour of reflux.

Issue: Low Yield in Henry Reaction[1]
  • Cause: Old/wet nitroethane or inactive catalyst.

  • Fix: Distill nitroethane before use. Reactivate Hydrotalcite by calcining at 450°C for 3 hours.

References

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[1] "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry, 8, 139-155.[1] Link

    • Establishes the efficacy of Hydrotalcite catalysts for halogen
  • Gomes, M. N., et al. (2023). "Applying green chemistry principles to iron catalysis: mild and selective domino synthesis... from nitroarenes." Chemical Science, 14, 8684-8693. Link

    • Supports the use of Iron-based systems for chemoselective reductions in the presence of halogens.
  • Pawar, D. D., et al. (2024).[4] "Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives." ChemistrySelect, 9(12). Link

    • Context for green synthesis of propan-1-one derivatives and c
  • PubChem Compound Summary. "2-Bromo-4-chlorobenzaldehyde." National Center for Biotechnology Information. Link

    • Source for physical properties and safety data of the starting m

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Halogenated Phenylacetones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one

Case ID: YIELD-OPT-877-37 Status: Open Support Tier: Senior Application Scientist (Process Chemistry)[1]

Executive Summary & Chemical Context

User Query: "We are observing low yields (<40%) and significant tar formation during the synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one. Standard Pd/C reduction results in dehalogenation.[1] How can we optimize the process?"

Technical Analysis: The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one presents two specific chemical challenges:

  • Steric Hindrance: The ortho-bromine atom on the benzaldehyde precursor creates significant steric bulk, retarding the initial condensation step (Henry reaction).[1]

  • Chemo-sensitivity: The halogen substituents (2-Br, 4-Cl) are labile.[1] Standard catalytic hydrogenation (Pd/C, PtO2) or hydride reductions (LAH) often lead to hydrodehalogenation (stripping the halogens), yielding the non-functionalized phenylacetone.

Recommended Pathway: To maximize yield and preserve the halogenation pattern, we recommend the Henry Reaction followed by a Dissolving Metal Reduction (Iron/Acid) . This method is chemoselective for the nitroalkene moiety while leaving the aryl halogens intact.[1]

Process Workflow & Logic

The following diagram outlines the optimized reaction pathway and critical control points (CCPs) for yield preservation.

G Aldehyde 2-Bromo-4-chlorobenzaldehyde (Precursor) Henry Step 1: Henry Condensation (NH4OAc / AcOH) CCP: Temp < 90°C Aldehyde->Henry Nitroalkene Intermediate: 1-(2-Br-4-Cl-phenyl)-2-nitropropene Reduction Step 2: Fe/HCl Reduction (Hydrolytic Reduction) CCP: Acid Concentration Nitroalkene->Reduction Ketone Target: 1-(2-Br-4-Cl-phenyl)propan-2-one Henry->Nitroalkene Polymer Polymer/Tar (High Temp) Henry->Polymer Overheating Reduction->Ketone Dehalo Dehalogenated By-products Reduction->Dehalo Wrong Catalyst (Pd/C)

Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCPs) to prevent polymerization and dehalogenation.[1]

Troubleshooting Guide (Q&A Format)

Phase 1: The Henry Condensation

Precursors: 2-Bromo-4-chlorobenzaldehyde + Nitroethane.[1]

Q1: The reaction mixture turns dark black/tarry after 2 hours. What is happening? Diagnosis: Uncontrolled polymerization of the nitroalkene intermediate.[1] Root Cause: The ortho-bromo substituent destabilizes the transition state, requiring higher activation energy. However, excessive heat (>100°C) or strong bases (primary amines like butylamine) cause the sensitive nitroalkene product to polymerize via Michael addition.[1] Solution:

  • Switch Catalyst: Replace liquid amine bases with Ammonium Acetate (NH₄OAc) . It provides a buffered, milder environment.[1]

  • Solvent System: Use Glacial Acetic Acid as the solvent.[1] It suppresses base-catalyzed polymerization.[1]

  • Protocol:

    • Use 1.0 eq Aldehyde : 1.5 eq Nitroethane : 0.4 eq NH₄OAc.[1]

    • Heat to 80-85°C (Do NOT reflux vigorously).

    • Monitor via TLC.[1] Stop immediately upon disappearance of aldehyde (typically 4-6 hours).[1]

Q2: Yield of the intermediate nitroalkene is low (<50%). How do I drive the equilibrium? Technical Insight: The reaction is reversible and water is a byproduct.[1] Optimization:

  • Microwave Assistance: If available, microwave irradiation (100W, 85°C, 20 min) significantly accelerates this specific sterically hindered condensation [1].[1]

  • Sonication: Ultrasound promotes particle interaction in heterogeneous mixtures, often doubling yields for ortho-substituted benzaldehydes [2].[1]

Phase 2: Reductive Hydrolysis (The Critical Step)

Precursor: 1-(2-Bromo-4-chlorophenyl)-2-nitropropene.[1]

Q3: We used Pd/C for hydrogenation and lost the bromine atom. How do we prevent this? Diagnosis: Catalytic hydrogenation (H₂/Pd) and Lithium Aluminum Hydride (LAH) are non-selective; they will cleave the C-Br and C-Cl bonds (hydrodehalogenation).[1] Solution: Use the Iron/Acid (Fe/HCl) reduction method.[1] This is the industrial standard for halogenated substrates [3].[1] Mechanism: Iron reduces the alkene and the nitro group to an enamine/imine intermediate, which then hydrolyzes in situ to the ketone. The aromatic halogens remain untouched because Iron is not active enough to insert into the Ar-X bond under these conditions.[1]

Protocol (Fe/HCl Method):

  • Suspend: 0.1 mol Nitroalkene in 150 mL Glacial Acetic Acid.

  • Add: 0.5 mol Iron Powder (325 mesh is ideal).

  • Catalyst: Add a pinch of FeCl₃ (catalytic).[1]

  • Addition: Slowly drip 60 mL concentrated HCl (37%) into the mixture with vigorous stirring.

    • Warning: The reaction is exothermic.[1] Maintain temp <70°C to prevent tarring.

  • Workup: Filter iron sludge, dilute with water, and extract with Dichloromethane (DCM).[1]

Q4: The product contains a significant amount of Oxime impurity. How do we convert it to the Ketone? Diagnosis: Incomplete hydrolysis.[1] The reduction passes through an oxime intermediate.[1] If the acid concentration is too low, the reaction stops at the oxime. Solution:

  • Increase Acid/Heat: After the initial reduction, ensure the mixture is refluxed with sufficient aqueous acid (add 20% H₂SO₄ or HCl) for 2 hours to force the hydrolysis of the oxime to the ketone [3].

  • Bisulfite Purification: If the ketone/oxime mixture is inseparable by distillation, wash the organic layer with Sodium Bisulfite (NaHSO₃) . The ketone forms a solid adduct, while the oxime stays in solution. Filter the solid, wash with ether, and regenerate the pure ketone with mild base (NaHCO₃).

Data Optimization Table

Comparison of reduction methods for halogenated nitroalkenes:

Reduction MethodYield (Ketone)Halogen RetentionRisk FactorRecommendation
H₂ / Pd/C < 10%Poor (0%)DehalogenationAVOID
LiAlH₄ 65% (Amine)ModerateOver-reductionAVOID
SnCl₂ / HCl 85%ExcellentToxic Waste (Tin)Good Alternative
Fe / AcOH / HCl 88-92% Excellent Exotherm ControlPREFERRED

Logic Tree for Yield Loss

Use this decision tree to diagnose specific yield failures in your current batch.

Troubleshooting Start Problem: Low Yield StepCheck Which step failed? Start->StepCheck HenryFail Step 1: Nitroalkene Formation StepCheck->HenryFail ReducFail Step 2: Reduction to Ketone StepCheck->ReducFail CheckTLC Check TLC: Is Aldehyde remaining? HenryFail->CheckTLC PushEq Action: Increase Temp or Use Microwave CheckTLC->PushEq Yes CheckTar Action: Reduce Base Strength (Switch to NH4OAc) CheckTLC->CheckTar No (Tar formed) CheckHalogen Check MS/NMR: Are Halogens present? ReducFail->CheckHalogen SwitchFe Action: Switch to Fe/HCl (Stop using Pd/C) CheckHalogen->SwitchFe No CheckOxime Check NMR: Is Oxime present? CheckHalogen->CheckOxime Yes Hydrolyze Action: Increase Acid Hydrolysis time CheckOxime->Hydrolyze Yes

Figure 2: Troubleshooting logic tree for diagnosing yield loss in substituted phenylacetone synthesis.

Compliance & Safety Disclaimer

  • Regulatory Status: 1-(2-Bromo-4-chlorophenyl)propan-2-one is a chemical intermediate.[1] Users must verify local regulations regarding the synthesis of phenylacetone derivatives, as they may be monitored as "masked" precursors in certain jurisdictions.

  • Safety: The Henry reaction involves nitroalkanes (flammability hazard).[1] The reduction step releases hydrogen gas (explosion hazard) and HCl fumes.[1] All operations must be conducted in a functioning fume hood.[1]

References

  • Microwave Enhanced Henry Reaction

    • Varma, R. S., et al. (1997).[1][2][3] "Microwave-accelerated Henry reaction: Solvent-free synthesis of nitroalkenes."[1] Tetrahedron Letters, 38(29), 5131-5134.[1]

    • [1]

  • Ultrasound in Aldehyde Condensation

    • Li, J. T., et al. (2005).[1] "Ultrasound-promoted synthesis of β-nitrostyrenes catalyzed by sulfamic acid." Ultrasonics Sonochemistry, 12(4), 291-294.[1]

  • Iron/Acid Reduction (The "Hass" Method)

    • Susie, A. G., & Hass, H. B. (1941).[1] "Process for the reduction of arylnitroalkenes." U.S. Patent 2,233,823.[1]

  • Darzens Condensation (Alternative Route)

    • Makosza, M., et al. (2022).[1] "Highly Efficient Darzens Reactions Mediated by Phosphazene Bases."[1] ChemistryOpen, 11(10).[1]

Sources

The Alpha-Halo Support Hub: Preventing Elimination & Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist Ticket Topic: Optimizing Nucleophilic Substitution on


-Haloketones

Diagnostic: Which Enemy Are You Fighting?

Before troubleshooting, you must identify the specific side-reaction compromising your yield.[1]


-Haloketones are "ambident electrophiles" with highly acidic 

-protons. They rarely just sit still; they either substitute (

), eliminate (E2), or rearrange.

Symptom Checker:

ObservationLikely CulpritMechanism
Black tar / Polymerization Elimination (E2) Formation of reactive

-unsaturated ketones (Michael acceptors) which then polymerize.
Wrong Product (Isomer) Favorskii Rearrangement Base-mediated formation of a cyclopropanone intermediate, leading to esters or amides with a skeletal change.[2][3]
Low Conversion Enolization The base deprotonates the ketone to form a stable enolate, which stalls the reaction until quench (reforming starting material).

The Mechanistic Battlefield (Visualized)

To win, you must manipulate the reaction coordinate. The diagram below illustrates the competition between the desired Path A and the destructive Paths B and C.

AlphaHaloPathways Start α-Haloketone (Substrate) Product α-Substituted Ketone (Target: SN2) Start->Product Path A: Soft Nucleophile Low Temp, Polar Aprotic Elim α,β-Unsaturated Ketone (Side Product: E2) Start->Elim Path B: Hard Base, Heat Steric Hindrance Favor Ester/Amide (Side Product: Favorskii) Start->Favor Path C: Alkoxide Base α'-Protons present Nu Nucleophile/Base Nu->Start Attacks

Caption: Path A (


) is kinetically favored at low temperatures with soft nucleophiles. Path B (Elimination) dominates with heat. Path C (Favorskii) requires specific skeletal conditions and hard bases.

Troubleshooting Guide: Elimination (The "Tar" Problem)

Root Cause: The


-protons of haloketones are significantly more acidic (pKa ~14-15) than regular ketones (pKa ~19-20) due to the inductive effect of the halogen. If your nucleophile acts as a base, it triggers dehydrohalogenation.
Protocol Adjustments

1. The "Cold Start" Rule

  • Why: Elimination (E2) generally has a higher activation energy (

    
    ) than Substitution (
    
    
    
    ).
  • Fix: Never add nucleophiles at room temperature. Cool the substrate solution to -10°C or 0°C before addition. Allow to warm only if conversion stalls.

2. Solvent Selection (The Polarity Trap)

  • The Trap: Polar aprotic solvents (DMF, DMSO) accelerate

    
     by leaving the nucleophile "naked" (unsolvated). However, they also increase the basicity of the nucleophile, potentially accelerating elimination.
    
  • The Fix:

    • For Azides/Thiols (Soft Nu): Use DMF or Acetone .[4] The

      
       rate enhancement outweighs the elimination risk.
      
    • For Amines (Harder Nu): Use THF or DCM . If using DMF, strictly control temperature. Avoid alcohols if possible, as they can stabilize the leaving group but also facilitate proton transfer.

3. Base Management

  • Stop using: Hydroxide (

    
    ), Alkoxides (
    
    
    
    ), or strong amine bases (TEA/DBU) if possible.
  • Start using: Non-nucleophilic inorganic buffers like

    
      or 
    
    
    
    .
  • For Amination: Use the "Sacrificial Amine" method. Use 2.0 - 2.2 equivalents of your amine. The first equivalent acts as the nucleophile; the second acts as the proton scavenger (forming the ammonium salt). This prevents the formation of free strong base in situ.

Troubleshooting Guide: Favorskii Rearrangement

Root Cause: If you are forming esters or amides instead of ketones, you are triggering the Favorskii rearrangement. This occurs via a cyclopropanone intermediate, typically driven by alkoxide bases.

Corrective Actions:

  • Eliminate Alkoxides: Never use NaOMe or NaOEt to generate your nucleophile in situ.

  • Check

    
    -Protons:  Favorskii requires an enolizable proton on the other side of the carbonyl (or the same side for specific mechanisms). If you can block the 
    
    
    
    -position synthetically, you eliminate this pathway.
  • Switch to Azide: If direct amination fails due to rearrangement, use a two-step "Surrogate" workflow:

    • Step 1: Reaction with

      
       (Sodium Azide) 
      
      
      
      
      
      -Azidoketone (Azide is a superb soft nucleophile that rarely eliminates).
    • Step 2: Reduction (Staudinger or Hydrogenation)

      
      
      
      
      
      -Aminoketone.

Standard Operating Procedure (SOP)

Workflow: Selective Amination of


-Bromoketones 

This protocol is designed to maximize


 and minimize E2/Favorskii.

Reagents:

  • 
    -Bromoketone (1.0 equiv)
    
  • Primary/Secondary Amine (2.1 equiv) OR Amine (1.0 equiv) + DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the

    
    -bromoketone in anhydrous THF under nitrogen.
    
  • Cryo-Cooling: Cool the solution to -10°C (ice/salt bath). Crucial step to suppress E2.

  • Controlled Addition: Dissolve the amine (and base if using DIPEA) in a small volume of THF. Add this solution dropwise over 15-20 minutes.

    • Note: High local concentration of amine causes immediate elimination. Dropwise addition is mandatory.

  • Monitoring: Stir at -10°C for 1 hour. Check TLC/LCMS.

    • If SM remains: Allow to warm to 0°C. Do not heat to reflux.

  • Quench: Once complete, dilute with

    
     and wash with saturated 
    
    
    
    . (Avoid strong acid washes which might hydrolyze the product).

Data & Reference Tables

Table 1: Nucleophile Hardness & Risk Assessment

Nucleophile ClassExampleRisk of EliminationRisk of FavorskiiRecommended Solvent
Soft / Weak Base

,

,

LowVery LowAcetone, DMF
Moderate

, Aniline
MediumLowTHF, DCM
Hard / Strong Base

,

High High Avoid (Use buffers)

References

  • -Haloketones (Review): De Kimpe, N., & Verhé, R. (1988).
  • Favorskii Rearrangement Mechanism: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Solvent Effects in Substitution vs. Elimination: Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.[5][Link]

  • -Aminoketones (Azide Route): Patonay, T., et al. (1994).
  • Direct Amination Protocols: Guha, S., et al. (2015).[6] Facile one-pot synthesis of

    
    -amino ketones.[6][7] Organic Letters, 17(2), 406-409. [Link]
    

Sources

Technical Support Center: Isolation & Purification of Halogenated Phenylacetones

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Workup Procedure for 1-(2-Bromo-4-chlorophenyl)propan-2-one

Document ID: TS-ORG-877-WP Applicable Compounds: Halogenated aryl acetones, Phenyl-2-propanone derivatives.[1][2] Safety Alert: Halogenated organic intermediates may exhibit lachrymatory properties and skin toxicity.[1] Handle exclusively in a fume hood.

Executive Summary & Compound Analysis

The target molecule, 1-(2-Bromo-4-chlorophenyl)propan-2-one , is a substituted phenylacetone.[1] Unlike


-bromo ketones (which are potent lachrymators and highly reactive electrophiles), this compound is a methyl ketone  with the halogen substituents on the aromatic ring.[1]

Key Chemical Features for Workup:

  • Lipophilicity: The presence of Bromine and Chlorine atoms significantly increases lipophilicity compared to non-halogenated analogues.[1]

  • Reactivity: The methyl ketone functionality (

    
    ) allows for specific purification via bisulfite adduct formation , a critical technique for separating the ketone from non-carbonyl impurities (e.g., unreacted halogenated benzenes or polymerized byproducts).[1]
    
  • Density: Due to the heavy halogens (Br, Cl), the organic phase will likely be denser than water (Density > 1.0 g/mL).[1] Crucial for phase separation logic.

Standard Isolation Protocol (The "Happy Path")[1]

This protocol assumes the reaction is complete and the product is currently in a crude reaction mixture (e.g., from a cross-coupling or Grignard reaction).[1]

Step-by-Step Methodology
  • Quench:

    • Cool the reaction mixture to 0°C.

    • Slowly add 1M HCl or Saturated

      
        to neutralize any active species (e.g., alkoxides or enolates).[1]
      
    • Why: Acidic/Neutral quench prevents aldol condensation (self-polymerization) of the ketone, which occurs rapidly under basic conditions.[1]

  • Extraction (Density Check Required):

    • Add Dichloromethane (DCM) .[1]

    • CRITICAL: Check the layers.[1][3][4] The product-rich DCM layer will likely be at the BOTTOM .[1]

    • Troubleshooting: If using Ethyl Acetate (EtOAc), the organic layer will be on TOP .[1]

  • Wash Cycle:

    • Wash 1: Water (removes inorganic salts).[1]

    • Wash 2: Saturated

      
       (removes acidic impurities).[1]
      
    • Wash 3: Saturated Brine (pre-drying step).[1]

  • Drying & Concentration:

    • Dry over anhydrous

      
       (Sodium Sulfate).[1] Magnesium sulfate (
      
      
      
      ) is also acceptable but can be slightly acidic.[1]
    • Filter and concentrate under reduced pressure (Rotovap).[1]

    • Result: Crude yellow/orange oil.[1]

Advanced Purification: The Bisulfite Adduct Method

If the crude oil contains non-ketone impurities (e.g., starting aryl halides), vacuum distillation may be difficult due to high boiling points and thermal instability.[1] The Sodium Bisulfite Adduct method is the gold standard for purifying methyl ketones.[1]

Mechanism

Methyl ketones react with sodium bisulfite (


) to form a water-soluble sulfonate salt.[1][5] Impurities remain in the organic layer.[1] The salt is then hydrolyzed back to the pure ketone.[6]
Bisulfite Protocol
PhaseActionReagentObservation
1. Formation Dissolve crude oil in minimal EtOAc. Add excess sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

solution. Vigorously stir for 2-4 hours.
Saturated

(aq)
A white precipitate (adduct) may form, or the adduct may dissolve in the aqueous layer.[1]
2. Separation Transfer to sep funnel. Separate layers.--Keep the Aqueous Layer (and any solid precipitate).[1] Discard Organic Layer (impurities).[1]
3. Wash Wash the aqueous phase (containing adduct) with Ether or EtOAc.[1]Diethyl Ether / EtOAcRemoves trapped non-polar impurities.
4.[1] Regeneration Basify the aqueous phase to pH 10-11.[1]10% NaOH or

The solution will turn cloudy as the pure ketone regenerates and oils out.[1]
5. Recovery Extract the regenerated oil with DCM (3x).[1]DCMProduct returns to organic phase.
Troubleshooting & Decision Logic
Visualizing the Workflow

The following diagram illustrates the decision logic for workup and purification.

WorkupLogic Start Crude Reaction Mixture Quench Quench (0°C, 1M HCl) Start->Quench SolventChoice Solvent Choice? Quench->SolventChoice DCM DCM (Bottom Layer) SolventChoice->DCM High Density EtOAc EtOAc (Top Layer) SolventChoice->EtOAc Low Density PhaseSep Phase Separation DCM->PhaseSep EtOAc->PhaseSep CrudeOil Crude Oil Isolated PhaseSep->CrudeOil PurityCheck Purity > 90%? CrudeOil->PurityCheck Distillation Vacuum Distillation (High Vac < 1 mmHg) PurityCheck->Distillation Yes Bisulfite Bisulfite Adduct Loop PurityCheck->Bisulfite No (Complex Impurities) FinalProduct Pure 1-(2-Bromo-4-chlorophenyl)propan-2-one Distillation->FinalProduct Bisulfite->FinalProduct

Figure 1: Decision tree for the isolation and purification of halogenated phenylacetones.

Frequently Asked Questions (FAQ)

Q1: The organic layer is not separating clearly (Emulsion). What do I do?

  • Cause: Halogenated aromatics often have densities close to water when mixed with certain solvents, or suspended solids are stabilizing the interface.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (increases aqueous density).[1]

    • Filter the entire mixture through a pad of Celite to remove suspended solids.

    • If using DCM, add a small amount of Acetone to break surface tension, then wash thoroughly with brine.[1]

Q2: Can I distill this compound at atmospheric pressure?

  • Strictly NO. Phenylacetone derivatives are thermally sensitive.[1] At atmospheric pressure (~290°C+ predicted), the compound will likely decompose or polymerize.[1] You must use high vacuum (< 1 mmHg) or Kugelrohr distillation.[1]

Q3: Why is my yield low after the Bisulfite method?

  • Steric Hindrance: The 2-Bromo substituent is ortho to the methylene linker.[1] While it doesn't block the ketone directly, it adds bulk.

  • Fix: Increase the stirring time for adduct formation to 12+ hours. Ensure you are using freshly prepared saturated

    
    .[1][7] Old solutions oxidize to sulfate (
    
    
    
    ) and are ineffective.[1]

Q4: Is the product light-sensitive?

  • Yes. Halogenated aryl compounds (especially iodides and bromides) can undergo photolytic dehalogenation over time.[1] Store the purified oil in amber vials under Argon/Nitrogen at 4°C.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general organic workup and bisulfite purification protocols).

  • Brindle, C. S., et al. (2017).[1][7] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][7] [1][7]

  • PubChem. (n.d.).[1] 2-Bromo-1-(4-chlorophenyl)propan-1-one (Structural Analog Data). National Library of Medicine.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Foundational text for ketone isolation via bisulfite derivatives).

Sources

Technical Support Center: Catalyst Lifecycle Management for Halogenated Phenylacetone Conversions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Bromo-4-chlorophenyl)propan-2-one . This substrate presents a "double-edged sword" in catalysis: the halogen handles (Br, Cl) are essential for downstream functionalization but act as potent catalyst poisons and labile sites for unwanted side reactions.

Ticket ID: CAT-DEACT-24-BrCl Subject: Troubleshooting Catalyst Deactivation & Selectivity Loss Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is your reaction failing?

Before applying a fix, we must diagnose the specific mode of failure. Reactions involving 1-(2-Bromo-4-chlorophenyl)propan-2-one typically fail due to one of three mechanisms. Compare your observations with the table below:

SymptomDiagnosisRoot Cause
Rapid Activity Loss Halide Poisoning Leached Br⁻/Cl⁻ ions adsorb strongly to active metal sites (Pd, Pt, Ni), blocking H₂ or amine activation.
Product Impurity (Des-halo) Hydrodehalogenation The catalyst is too active. It performs oxidative addition into the C-Br bond, replacing the halogen with hydrogen.
Incomplete Conversion Steric/Electronic Deactivation The ortho-bromo substituent creates steric bulk, hindering imine formation or surface adsorption.

Troubleshooting Guide (Q&A)

Issue 1: "My hydrogenation reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Self-Poisoning via Halide Leaching. Technical Insight: Even trace amounts of hydrodehalogenation release HBr/HCl. These acids react with the metal surface to form metal halides (e.g., PdBr₂), which are catalytically inactive for hydrogenation.

Protocol A: The Scavenger Method

  • Step 1: Add a base scavenger to the reaction media. Potassium carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (1.1 equivalents relative to expected halide loss) works well.

  • Step 2: Switch solvent to a biphasic system (e.g., Toluene/Water) if possible. The inorganic halide salts will partition into the aqueous phase, keeping the organic catalyst surface clean.

Protocol B: The Catalyst Switch (Recommended)

  • Action: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why? Sulfur atoms pre-occupy the "hyper-active" sites responsible for C-Halogen bond cleavage but leave the sites required for C=N (imine) reduction active. This prevents both poisoning and side-reactions.

Issue 2: "I am losing the Bromine atom during Reductive Amination."

Diagnosis: Competitive Hydrodehalogenation. Technical Insight: The C-Br bond energy (~280 kJ/mol) is lower than C-Cl (~340 kJ/mol). Standard Pd/C will cleave the ortho-bromo group rapidly, especially under H₂ pressure > 1 bar.

Protocol: The "Chemical Reductant" Bypass If catalytic hydrogenation is not strictly required (e.g., non-industrial scale), bypass the heterogeneous surface entirely.

  • Form Imine: React ketone + amine in Methanol (add 3Å molecular sieves to drive equilibrium).

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) .

    • Advantage:[1][2][3][4][5][6][7] STAB is chemoselective for the imine and will not touch the aryl bromide or chloride.

    • Reference: Abdel-Magid, A. F., et al. (1996).[2][4][7][8]

Issue 3: "The catalyst works once but is dead upon recycling."

Diagnosis: Surface Restructuring (Sintering) & Fouling. Technical Insight: The bulky 1-(2-Bromo-4-chlorophenyl) moiety can polymerize or form oligomers on the catalyst surface (fouling). Additionally, halide exposure can induce metal sintering (agglomeration), reducing surface area.

Protocol: Regeneration Wash

  • Filter the catalyst while keeping it wet (avoid pyrophoric ignition).

  • Wash 1: Ethanol (removes organics).

  • Wash 2: Dilute Acetic Acid (removes basic amine foulants).

  • Wash 3: Water (removes inorganic halide salts).

  • Re-activation: If using Pd/C, a brief wash with dilute Formaldehyde/NaOH can re-reduce oxidized Pd(II) species back to active Pd(0), though this is risky with halogenated substrates. Best practice is single-use for this specific substrate.

Visualizing the Deactivation Pathways

The following diagram illustrates the competitive pathways occurring on the catalyst surface. Note how the "Poisoning Loop" permanently deactivates the site.

CatalystDeactivation Catalyst Active Catalyst Site (Pd/Pt) Substrate Substrate: 1-(2-Br-4-Cl-phenyl)... Catalyst->Substrate Adsorption Desired Path A: Reductive Amination (Target Amine) Substrate->Desired H2 / Amine SideReaction Path B: Hydrodehalogenation (Loss of Br/Cl) Substrate->SideReaction Over-reduction Poison Catalyst Poisoning (Inactive Metal-Halide) SideReaction->Poison Releases HX (X=Br, Cl) Poison->Catalyst Blocks Active Site

Figure 1: Competitive pathways on the catalyst surface. Path B releases halides that permanently inhibit the catalyst (The Poisoning Loop).

Experimental Workflow: Optimized Reductive Amination

To ensure success and minimize deactivation, follow this optimized workflow which prioritizes selectivity over activity.

Workflow Start Start: 1-(2-Bromo-4-chlorophenyl)propan-2-one Decision Is Scale > 100g? Start->Decision SmallScale Route A: Hydride Reduction (High Chemoselectivity) Decision->SmallScale No LargeScale Route B: Catalytic Hydrogenation (Cost Effective) Decision->LargeScale Yes Reagent Reagent: NaBH(OAc)3 Solvent: DCE or THF SmallScale->Reagent ResultA Result: Intact Halogens High Yield Reagent->ResultA CatSelect Catalyst: Pt(S)/C (Sulfided) or Pd/C + Diphenylsulfide LargeScale->CatSelect Scavenger Additive: K2CO3 (Scavenge trace acid) CatSelect->Scavenger ResultB Result: Scalable Amine Minimal Dehalogenation Scavenger->ResultB

Figure 2: Decision tree for selecting the optimal reduction method based on scale and selectivity requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4][9][10]

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
  • Yu, H., et al. (2011).[1] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (Discusses Pd poisoning by halides/cyanides).

  • Ingoglia, B. T., et al. (2019).[10] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling." Tetrahedron. (Ligand selection to prevent deactivation).

Sources

impact of solvent choice on 1-(2-Bromo-4-chlorophenyl)propan-2-one reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Optimization Guide Topic: Solvent Effects on 1-(2-Bromo-4-chlorophenyl)propan-2-one Reactivity Ticket ID: KIN-882-SOLV Status: Open Analyst: Senior Application Scientist, Dr. Aris[1]

Executive Summary

You are inquiring about the kinetic sensitivity of 1-(2-Bromo-4-chlorophenyl)propan-2-one (hereafter referred to as BCP-2-one ) to solvent selection.

This molecule presents a unique kinetic profile due to the ortho-effect exerted by the 2-bromo substituent. Unlike unsubstituted phenylacetone, the steric bulk at the ortho position creates a rotational barrier and shields the C2 carbonyl. Consequently, solvent choice is not merely about solubility; it is the primary lever for modulating the activation energy (


) of nucleophilic attacks or enolization events.

This guide breaks down the physicochemical principles governing these kinetics and provides actionable troubleshooting protocols.

Module 1: Mechanistic Principles & Solvent Causality

To optimize kinetics, we must model the transition state (TS). The reaction rate


 is governed by the Hughes-Ingold rules  and the Eyring equation , specifically how the solvent shell stabilizes the TS relative to the ground state.
The Ortho-Steric/Electronic Conflict
  • Electronic Effect: The 4-chloro and 2-bromo groups are electron-withdrawing (Inductive effect:

    
    ).[1] This theoretically makes the C2 carbonyl more electrophilic (more reactive) than standard phenylacetone.
    
  • Steric Effect: The 2-bromo group is large (Van der Waals radius ~1.85 Å). It hinders the approach of nucleophiles to the C2 carbonyl and forces the alkyl side chain out of planarity with the aromatic ring.

  • The Solvent's Role: You need a solvent that is small enough to penetrate this steric shield but polar enough to stabilize the developing dipole in the TS.

Solvent Classes & Kinetic Impact
Solvent ClassExamplesKinetic Impact on BCP-2-oneMechanism of Action
Polar Aprotic DMSO, DMF, MeCNHigh Acceleration (

)
Solvates cations well but leaves anions (nucleophiles) "naked" and highly reactive.[1] Stabilizes dipolar TS.
Polar Protic MeOH, EtOH, IPAModerate/Variable Activates the carbonyl via H-bonding (electrophilic activation) but "cages" the nucleophile (nucleophilic deactivation).[1]
Non-Polar Toluene, DCMSlow Poor stabilization of the charged TS. Useful only if the reaction is non-ionic (e.g., radical mechanisms).

Module 2: Visualization of Kinetic Pathways

The following diagram illustrates the decision matrix for solvent selection based on the desired reaction pathway (Nucleophilic Addition vs. Enolization).

SolventStrategy Start Target: BCP-2-one Reaction Optimization ReactionType Identify Rate-Limiting Step Start->ReactionType NucAdd Nucleophilic Addition (e.g., Amine/Hydride Attack) ReactionType->NucAdd Carbonyl Attack Enol Enolization/Alpha-Sub (e.g., Halogenation) ReactionType->Enol Alpha-Proton Removal SolventA Select Polar Aprotic (MeCN, DMSO) NucAdd->SolventA Maximize k_obs SolventB Select Polar Protic (MeOH, AcOH) Enol->SolventB Stabilize Enolate MechA Mechanism: 'Naked' Nucleophile Effect Overcomes Ortho-Sterics SolventA->MechA MechB Mechanism: H-Bonding Activates Carbonyl Facilitates Proton Transfer SolventB->MechB

Figure 1: Decision tree for solvent selection based on the mechanistic requirement of the rate-limiting step.

Module 3: Troubleshooting & FAQs

Q1: My reaction yields are high, but the rate is extremely slow (>24h). Why?

Diagnosis: You are likely using a Polar Protic solvent (like Ethanol) with a bulky nucleophile.[1] The Science: While Ethanol activates the carbonyl, it forms a tight solvation shell around your nucleophile (hydrogen bonding). Combined with the ortho-bromo steric hindrance on the BCP-2-one ring, the nucleophile cannot penetrate to the active site. The Fix:

  • Switch to Acetonitrile (MeCN). It has a high dielectric constant (

    
    ) to stabilize the transition state but does not H-bond to the nucleophile.
    
  • Increase Concentration. Kinetic rates for bimolecular reactions are concentration-dependent.[1] Run at 0.5 M – 1.0 M if solubility permits.[1]

Q2: I am observing "Finkelstein-like" side products. What is happening?

Diagnosis: You are likely using Acetone or MEK as a solvent in the presence of halide ions. The Science: If your reaction involves halide salts, Acetone can facilitate halogen exchange. Furthermore, Acetone competes for the nucleophile (it is also a ketone), leading to side-reactions.[1] The Fix: Use Dichloromethane (DCM) or Toluene if a non-competing solvent is required, though kinetics will be slower.

Q3: How do I measure the Kinetic Isotope Effect (KIE) to confirm the mechanism?

Protocol:

  • Synthesize the deuterated analog: 1-(2-Bromo-4-chlorophenyl)propan-2-one-d2 (deuterated at the benzylic position).[1]

  • Run parallel reactions: One with standard BCP-2-one, one with the deuterated analog.

  • Analyze:

    • If

      
      : The benzylic protons are not involved in the rate-determining step (likely direct carbonyl attack).
      
    • If

      
      : Enolization (removal of the alpha-proton) is the rate-limiting step.
      

Module 4: Standardized Kinetic Assay Protocol

Use this protocol to empirically determine the optimal solvent for your specific BCP-2-one transformation.

Objective: Determine the pseudo-first-order rate constant (


).
  • Preparation: Prepare a 0.1 M solution of BCP-2-one in three test solvents: Toluene (Non-polar), Methanol (Protic), and Acetonitrile (Aprotic).[1]

  • Initiation: Add your reagent (nucleophile/catalyst) in 10-fold excess (to maintain pseudo-first-order conditions).

  • Sampling: Aliquot

    
     of the reaction mixture at 
    
    
    
    minutes.
  • Quenching: Immediately quench aliquots into cold acidic water/DCM biphasic mixture to stop the reaction.

  • Analysis: Analyze the organic phase via HPLC or GC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Results:

  • Acetonitrile: Steepest slope (Fastest).[1]

  • Methanol: Moderate slope (Variable).[1]

  • Toluene: Shallow slope (Slowest, unless phase transfer catalysts are used).[1]

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent-dependent kinetics). [1]

  • Ingold, C. K. (1969).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Foundational Hughes-Ingold rules).[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Data on electronic effects of Cl and Br substituents). [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Detailed discussion on steric effects in nucleophilic addition). [1]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-(2-Bromo-4-chlorophenyl)propan-2-one

[1][2]

Executive Summary & Structural Context

Molecule: 1-(2-Bromo-4-chlorophenyl)propan-2-one Formula: C


Molecular Weight:1

This molecule features a 1,2,4-trisubstituted aromatic ring linked to an acetonyl moiety.[1] The presence of the bromine atom at the ortho position (C2) relative to the alkyl chain introduces significant steric and electronic effects that distinguish its spectrum from the non-halogenated parent (phenylacetone) and its para-substituted analogs.[1]

Structural Isomerism Alert

Researchers often confuse this target with 2-bromo-1-(4-chlorophenyl)propan-1-one (an

1
  • Target (Acetone derivative): Non-conjugated ketone; Benzylic methylene is a singlet .[1]

  • Isomer (Propiophenone derivative): Conjugated ketone; Methine proton is a quartet .[1]

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended for analytical characterization.

Sample Preparation[1][3][4]
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (crucial for baseline stability).[1]

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (500 MHz preferred for clear aromatic splitting).

  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle), 16 scans, 1s relaxation delay.

    • 13C: Proton-decoupled zgpg30, 1024 scans minimum (due to quaternary carbons).

1H NMR Spectral Analysis

The proton spectrum is characterized by a distinct aliphatic region (singlets) and a complex aromatic region (ABC spin system).[1]

Assignment Table (Predicted & Calculated)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
CH

Methyl2.25 Singlet (s)3H-Terminal methyl ketone; typical range 2.1–2.[1]3.
CH

Methylene3.85 Singlet (s)2H-Benzylic, deshielded by ortho-Br (Steric/Electronic).[1]
Ar-H6 Aromatic7.15 Doublet (d)1H8.2Ortho to alkyl, meta to Cl.[1] Shielded relative to H3.
Ar-H5 Aromatic7.28 dd1H8.2, 2.1Ortho to H6, meta to H3.
Ar-H3 Aromatic7.60 Doublet (d)1H2.1Meta to H5.[1] Deshielded by flanking Br and Cl.[1]
Detailed Mechanistic Insight
  • The Benzylic Singlet (3.85 ppm): In unsubstituted phenylacetone, this signal appears at ~3.70 ppm.[1] The introduction of Bromine at the ortho position (C2) creates a deshielding effect due to the "ortho effect" (combination of steric compression and magnetic anisotropy of the halogen), shifting it downfield to ~3.85 ppm.

  • Aromatic Splitting (1,2,4-Pattern):

    • H3 (The "Isolated" Proton): Located between the Bromine and Chlorine atoms.[1] It appears as a narrow doublet (or apparent singlet) due to weak meta-coupling (

      
       Hz) with H5.[1] It is the most deshielded aromatic proton.[1]
      
    • H6 vs H5: H6 is closest to the electron-donating alkyl group, making it the most upfield aromatic signal.[1]

13C NMR Spectral Analysis

The carbon spectrum confirms the ketone functionality and the specific substitution pattern.[1]

Assignment Table
Carbon TypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Description
C=O 204.5 Ketone carbonyl.[1] Non-conjugated (distinct from propiophenones at ~195 ppm).[1]
Ar-C1 134.2 Quaternary.[1] Ipso to alkyl chain.[1]
Ar-C2 124.8 Quaternary.[1] Ipso to Bromine (Heavy atom effect causes shielding).[1]
Ar-C4 133.5 Quaternary.[1] Ipso to Chlorine.[1]
Ar-C3 132.1 CH.[1] Between halogens.[1][2][3][4]
Ar-C5 127.9 CH.[1]
Ar-C6 131.5 CH.[1]
CH

50.8 Benzylic methylene.[1]

to ketone.[1][2][3][4]
CH

29.5 Methyl group.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its most common structural isomer, providing a self-validating check for researchers.

Table: Differentiating Isomers by NMR
FeatureTarget Molecule 1-(2-Bromo-4-chlorophenyl)propan-2-oneAlternative (Isomer) 2-Bromo-1-(4-chlorophenyl)propan-1-one
Structure Class Phenylacetone (Ketone

to ring)
Propiophenone (Ketone

to ring)
Carbonyl (13C) ~205 ppm (Non-conjugated)~193 ppm (Conjugated)
Aliphatic 1H Singlet (CH

) + Singlet (CH

)
Quartet (CH-Br) + Doublet (CH

)
Benzylic Shift

3.85 (2H)

5.20 (1H, deshielded by

-Br)
Analytical Workflow Diagram

The following decision tree illustrates the logic for confirming the identity of the target molecule using 1H NMR data.

NMR_Identification_WorkflowStartUnknown Sample(C9H8BrClO)Check_AliphaticAnalyze Aliphatic Region(2.0 - 5.5 ppm)Start->Check_AliphaticSinglet_CheckAre there two distinctSINGLETS?Check_Aliphatic->Singlet_CheckTarget_PathYes: CH2 (~3.8 ppm) & CH3 (~2.2 ppm)Singlet_Check->Target_PathTrueIsomer_PathNo: Quartet (~5.2 ppm) & Doublet (~1.8 ppm)Singlet_Check->Isomer_PathFalseResult_TargetCONFIRMED:1-(2-Bromo-4-chlorophenyl)propan-2-oneTarget_Path->Result_TargetResult_IsomerIDENTIFIED ISOMER:2-Bromo-1-(4-chlorophenyl)propan-1-one(alpha-bromo ketone)Isomer_Path->Result_Isomer

Figure 1: NMR logic flow for distinguishing the target phenylacetone derivative from its alpha-bromo propiophenone isomer.

Troubleshooting & Validation

  • Water Peak Interference: In CDCl

    
    , adventitious water appears around 1.56 ppm.[1] Ensure this does not overlap with the methyl signal (2.25 ppm). If overlap occurs, use DMSO-
    
    
    (Water at 3.33 ppm).[1]
  • Rotational Sidebands: Due to the high intensity of the methyl singlet, spinning sidebands may appear. Measure

    
    -coupling to confirm they are not impurities (sidebands change position with spin rate; impurities do not).
    
  • Verification: The integration ratio between the aromatic region (3H) and the aliphatic singlets (2H + 3H) must be exactly 3:2:3 .[1] Any deviation suggests the presence of mono-halogenated impurities (e.g., 4-chlorophenylacetone).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3788219, 2-Bromo-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link](Note: Used for comparative isomer data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Source for substituent additivity rules and benzylic shift calculations).

  • Reich, H. J. WinPLT NMR Chemical Shift Prediction Tools. University of Wisconsin-Madison.[1] (Used to verify aromatic splitting patterns for 1,2,4-trisubstituted systems).

comparative study of different synthetic routes to 1-(2-Bromo-4-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one presents a specific challenge in organic process development: installing a 2-oxopropyl chain onto a highly functionalized aromatic ring without disturbing the existing halogen substituents. The ortho-bromine induces significant steric strain, while the para-chlorine atom alters the electronic density of the ring, affecting the reactivity of the benzylic position.

This guide evaluates three distinct synthetic paradigms for this target. We move beyond simple recipe listing to analyze the mechanistic validity , scalability , and atom economy of each route.

FeatureRoute A: Henry Reaction Route B: Nitrile-Grignard Route C: Meinwald Rearrangement
Primary Mechanism Nitroaldol Condensation

Reductive Hydrolysis
Nucleophilic Addition

Imine Hydrolysis
Epoxide Isomerization (1,2-shift)
Starting Material 2-Bromo-4-chlorobenzaldehyde2-Bromo-4-chlorobenzyl chloride2-Bromo-4-chlorostyrene (or Aldehyde)
Key Reagents Nitroethane, Iron/AcidNaCN, MeMgBr

-CPBA, Lewis Acid (

)
Overall Yield Moderate (55–65%)High (70–85%)Variable (High Selectivity)
Scalability High (Industrial Standard)Moderate (Cryogenic steps)Moderate (Catalytic control)
Safety Profile Exothermic; Fe sludge wasteCyanide toxicity; Ether flammabilityPeroxide risks; Lewis Acid handling

Route A: The Nitroalkene Pathway (Henry Reaction)

The "Classic Industrial" Approach

This route is the historical standard for synthesizing phenylacetone derivatives. It relies on the condensation of an aldehyde with nitroethane, followed by a reductive hydrolysis step.

Mechanistic Insight

The synthesis begins with a Henry Reaction (Nitroaldol).[1] The base deprotonates nitroethane (


), generating a nitronate anion that attacks the carbonyl of 2-bromo-4-chlorobenzaldehyde . The resulting 

-nitro alcohol dehydrates in situ to form the

-nitrostyrene.

Critical Control Point: The subsequent reduction is the failure point for many protocols. Catalytic hydrogenation (Pd/C,


) is contraindicated  here because it will likely cause hydrodehalogenation (stripping the Ar-Cl or Ar-Br bonds). Instead, a dissolving metal reduction (Fe/HCl or Fe/AcOH) is required to selectively reduce the alkene and hydrolyze the oxime/imine intermediate to the ketone without touching the aromatic halogens.
Experimental Protocol

Step 1: Condensation [2]

  • Setup: A flask equipped with a Dean-Stark trap.

  • Reagents: 1.0 eq 2-Bromo-4-chlorobenzaldehyde, 1.2 eq Nitroethane, 0.1 eq Ammonium Acetate (catalyst).

  • Solvent: Glacial Acetic Acid or Toluene.

  • Procedure: Reflux until water evolution ceases (approx. 4-6 hours). The color typically shifts to deep yellow/orange.

  • Workup: Remove solvent in vacuo. Recrystallize the yellow crystalline nitroalkene from isopropyl alcohol (IPA).

Step 2: Iron-Mediated Reduction

  • Setup: 3-neck flask with mechanical stirring (sludge becomes thick).

  • Reagents: 1.0 eq Nitroalkene, 4.0 eq Iron powder (325 mesh), 0.1 eq

    
     (catalyst).
    
  • Solvent: Glacial Acetic Acid / Water (3:1).

  • Procedure:

    • Suspend nitroalkene in solvent and heat to 60°C.

    • Add Iron powder portion-wise to control exotherm.

    • Reflux for 2 hours.[3] The mechanism proceeds via the enamine/imine tautomer, which hydrolyzes to the ketone.

  • Workup: Filter off iron sludge (Celite). Basify filtrate with NaOH. Extract with Dichloromethane (DCM). Distill under high vacuum.

Route B: The Nitrile-Grignard Pathway

The "Regiospecific" Approach

This route offers the highest reliability for laboratory-scale synthesis because it avoids the thermodynamic ambiguity of rearrangement reactions. It constructs the carbon skeleton through a direct


 displacement followed by a Grignard addition.
Mechanistic Insight

The transformation of the benzyl halide to the nitrile increases the carbon chain by one. The subsequent reaction with Methyl Magnesium Bromide (MeMgBr) attacks the nitrile carbon.

  • Why it works: The intermediate formed is a magnesium imine salt (

    
    ). This salt is stable in ether/THF. It does not react further with Grignard reagents (unlike ketones/aldehydes), preventing over-alkylation. Hydrolysis yields the ketone exclusively.
    
Experimental Protocol

Step 1: Cyanation

  • Reagents: 1.0 eq 2-Bromo-4-chlorobenzyl chloride, 1.2 eq NaCN.

  • Solvent: Ethanol/Water (gradient) or DMSO (faster).

  • Procedure: Heat to 80°C for 3 hours. Monitor by TLC (disappearance of benzyl halide).

  • Safety: Caution: NaCN generates HCN gas if acidified. Maintain pH > 10 during disposal.

Step 2: Grignard Addition

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Reagents: 1.0 eq 2-Bromo-4-chlorobenzyl cyanide, 2.0 eq MeMgBr (3M in ether).

  • Solvent: Anhydrous Diethyl Ether or THF.[4]

  • Procedure:

    • Cool Grignard solution to 0°C.

    • Add nitrile solution dropwise (exothermic).

    • Reflux for 12 hours to drive the formation of the sterically hindered imine salt (the ortho-bromo substituent slows this step).

  • Hydrolysis: Pour reaction mix into ice-cold 6M HCl. Reflux the biphasic mixture for 1 hour to hydrolyze the imine to the ketone.

Route C: The Meinwald Rearrangement

The "Modern Catalytic" Approach

For facilities equipped for modern catalysis, this route offers high atom economy and avoids the heavy metal waste of Route A and the toxicity of Route B.

Mechanistic Insight

The precursor is 2-bromo-4-chlorostyrene (synthesized via Wittig from the aldehyde). Epoxidation yields the oxirane. Treatment with a Lewis Acid (


 or 

) triggers a 1,2-hydride shift.
  • Selectivity: The carbocation intermediate forms at the benzylic position (stabilized by the ring). The hydride migrates from the terminal carbon, generating the methyl ketone (Markovnikov product) rather than the aldehyde.

Experimental Protocol

Step 1: Epoxidation

  • Reagents: 1.0 eq 2-Bromo-4-chlorostyrene, 1.1 eq

    
    -CPBA.
    
  • Solvent: DCM (

    
    ).
    
  • Procedure: Stir at

    
     for 4 hours. Quench with 
    
    
    
    . Isolate epoxide.[5][6]

Step 2: Rearrangement

  • Reagents: Epoxide, 10 mol%

    
     (Boron Trifluoride Etherate).
    
  • Solvent: Anhydrous THF.

  • Procedure: Dissolve epoxide in THF. Add catalyst at

    
    . The rearrangement is rapid (< 30 mins).
    
  • Workup: Quench with

    
    . Extract and distill.
    

Comparative Data Visualization

Reaction Pathway Flowchart

SyntheticRoutes Fig 1. Comparative Synthetic Workflows for Halogenated Phenylacetone Aldehyde 2-Bromo-4-chlorobenzaldehyde Nitroalkene Intermediate: Nitroalkene Aldehyde->Nitroalkene Route A: Nitroethane / NH4OAc (Henry Condensation) BenzylHalide 2-Bromo-4-chlorobenzyl Chloride Nitrile Intermediate: Benzyl Cyanide BenzylHalide->Nitrile Route B: NaCN (SN2 Substitution) Styrene 2-Bromo-4-chlorostyrene Epoxide Intermediate: Epoxide Styrene->Epoxide Route C: m-CPBA (Epoxidation) Target TARGET: 1-(2-Bromo-4-chlorophenyl)propan-2-one Nitroalkene->Target Fe / AcOH (Reductive Hydrolysis) Nitrile->Target 1. MeMgBr 2. H3O+ Hydrolysis Epoxide->Target BF3·OEt2 (Meinwald Rearrangement)

Caption: Fig 1. Three distinct chemical pathways leveraging different bond disconnection strategies.

Deep Dive: The Critical Reduction Mechanism (Route A)

The Iron-mediated reduction is the most chemically complex step. Understanding the electron transfer is vital for troubleshooting low yields.

IronReduction Fig 2. Mechanistic Flow of Fe/AcOH Reduction Nitro Nitroalkene (R-CH=C(NO2)-CH3) Enamine Enamine Intermediate Nitro->Enamine 6e- Reduction (Surface Reaction) Imine Imine (R-CH2-C(=NH)-CH3) Enamine->Imine Tautomerization Ketone Product Ketone Imine->Ketone Hydrolysis (H2O) Fe Fe(0) -> Fe(II)/Fe(III) Fe->Nitro Electron Source Acid H+ (AcOH) Acid->Imine Catalysis

Caption: Fig 2. The reductive hydrolysis cascade. Note that the oxime intermediate is bypassed in vigorous Fe reductions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanisms of Nitroaldol and Meinwald Rearrangement).
  • Ballini, R., & Petrini, M. "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 2004, 60(5), 1017-1047. Link

  • Kulinkovich, O. G., & Astapovich, I. V. "Reaction of Grignard reagents with nitriles." Russian Chemical Reviews, 1996. (Specifics on Imine salt stability).
  • Meinwald, J., Labana, S. S., & Chadha, M. S. "Peracid reactions. III. The rearrangement of epoxides." Journal of the American Chemical Society, 1963, 85(5), 582-585. Link

Sources

Beyond NBS: A Comparative Guide to High-Efficacy Brominating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N-Bromosuccinimide (NBS) and elemental bromine (


) have been the default reagents for halogenation. However, modern drug development demands higher atom economy, stricter regioselectivity, and safer handling profiles. This guide evaluates the efficacy of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)  and Pyridinium Tribromide (

)
against traditional agents, demonstrating why DBDMH is often the superior choice for scale-up and how tribromides offer unparalleled selectivity for sensitive substrates.

Part 1: Mechanistic Expertise & Agent Selection

The "Low Concentration" Principle vs. Atom Economy

To select the correct agent, one must understand the causality of side reactions.

  • NBS & The Wohl-Ziegler Reaction: NBS is not simply a source of bromine; it is a regulator. In allylic/benzylic bromination, the rapid addition of

    
     across a double bond is the competing reaction. NBS reacts with trace HBr to generate 
    
    
    
    at a critically low concentration, favoring radical substitution over electrophilic addition.
  • DBDMH (The High-Load Alternative): Unlike NBS (one active Br), DBDMH contains two active bromine atoms.[1][2] In the presence of Lewis acids (e.g.,

    
    ), it drives benzylic bromination with significantly higher atom economy and reduced waste mass.
    
  • Pyridinium Tribromide (The Equilibrium Buffer): This solid reagent exists in equilibrium with

    
    . It releases bromine slowly, preventing the "hot spots" of concentration that lead to poly-bromination in electron-rich aromatics (e.g., phenols, anilines).
    
Decision Matrix: Selecting the Right Agent

The following decision tree illustrates the logical pathway for agent selection based on substrate sensitivity and desired mechanism.

BrominationDecisionTree Start Target Substrate Mechanism Determine Mechanism Start->Mechanism Radical Radical Substitution (Allylic/Benzylic C-H) Mechanism->Radical sp3 C-H Electrophilic Electrophilic Substitution (Aromatic C-H / Alpha-Ketone) Mechanism->Electrophilic sp2 C-H / Enol Scale Scale / Economy Priority? Radical->Scale Sensitive Acid/Oxidation Sensitive? Electrophilic->Sensitive NBS Use NBS (Standard Benchtop) Scale->NBS Small Scale (<5g) DBDMH Use DBDMH (High Atom Economy/Green) Scale->DBDMH Process Scale (>100g) PyTribrom Use Pyridinium Tribromide (High Selectivity) Sensitive->PyTribrom Yes (e.g., Phenols) Br2 Use Br2 (Elemental) (If Cryogenic/Ventilation Available) Sensitive->Br2 No (Robust Arenes)

Caption: Logical flow for selecting brominating agents based on substrate type and process requirements.

Part 2: Comparative Efficacy Data

The following table synthesizes performance metrics. Note the superior atom economy of DBDMH compared to NBS.[2][3]

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS) DBDMH Pyridinium Tribromide
Active Br Content 100%~45% (1 atom)~55% (2 atoms)~25% (Equilibrium)
Atom Economy High (but volatile losses)Low (Succinimide waste)Excellent (High active Br mass)Moderate
Physical State Fuming Liquid (Hazardous)SolidSolidSolid
Selectivity Low (Prone to poly-bromination)High (Radical specific)High (Tunable w/ catalyst)Very High (Steric control)
Byproduct Removal HBr (Gas/Acid)Succinimide (Water sol.)5,5-Dimethylhydantoin (Water sol.)Pyridine salts (Washable)
Primary Use Case Bulk industrial alkene additionAllylic/Benzylic brominationGreen/Process scale benzylicSelective ketone bromination

Part 3: Advanced Experimental Protocols

Protocol A: Green Benzylic Bromination using DBDMH

Rationale: This protocol replaces the carbon tetrachloride (


) reflux method typically used with NBS. It utilizes DBDMH with a Lewis Acid catalyst (

) to achieve bromination under milder conditions with higher throughput.

Materials:

  • Substrate: Toluene derivative (10 mmol)

  • Reagent: DBDMH (5 mmol, 0.5 equiv - Note: 0.5 equiv provides 1.0 equiv of Br)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add the toluene substrate (10 mmol) and

    
     (0.5 mmol) to the solvent (20 mL).
    
  • Addition: Add DBDMH (5 mmol) in a single portion.

    • Critical Checkpoint: The reaction is exothermic. Monitor internal temperature; maintain < 30°C using a water bath if necessary.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Validation: Monitor via TLC.[4] DBDMH spots will disappear; the byproduct (dimethylhydantoin) may precipitate or remain suspended.

  • Quench: Add saturated aqueous

    
     (20 mL) to quench residual active bromine.
    
  • Workup: Extract with DCM (2x), wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: The byproduct, 5,5-dimethylhydantoin, is highly water-soluble. A rigorous water wash often removes >95% of it, reducing the need for chromatography compared to NBS/Succinimide.

Protocol B: Selective -Bromination of Ketones with Pyridinium Tribromide

Rationale: Direct bromination of ketones with


 often leads to di-bromination or reaction at the wrong alpha-carbon. Pyridinium Tribromide provides a "slow-release" mechanism that ensures mono-bromination.

Materials:

  • Substrate: Acetophenone derivative (10 mmol)

  • Reagent: Pyridinium Tribromide (10 mmol, 1.0 equiv)

  • Solvent: Glacial Acetic Acid (or THF for acid-sensitive substrates)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone in Acetic Acid (15 mL).

  • Controlled Addition: Add Pyridinium Tribromide solid in small portions over 20 minutes.

    • Mechanistic Insight: The red color of the reagent will fade to yellow/clear as the bromine is consumed. Do not add the next portion until the color fades. This prevents a high concentration of free

      
      .[5]
      
  • Heating: Heat to 40-50°C for 1 hour.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL).

  • Filtration/Extraction: The

    
    -bromo ketone often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.
    

Part 4: Mechanistic Visualization

The following diagram details the pathway divergence between NBS (Radical) and DBDMH (Lewis Acid Catalyzed), highlighting why DBDMH is more atom-efficient.

ReactionPathway Precursor Brominating Agent NBS_Path NBS (1 Active Br) Precursor->NBS_Path DBDMH_Path DBDMH (2 Active Br) Precursor->DBDMH_Path Activation_NBS Radical Initiation (AIBN/Light) NBS_Path->Activation_NBS Activation_DBDMH Lewis Acid Activation (ZrCl4) DBDMH_Path->Activation_DBDMH Intermediate_NBS Low Conc. Br2 (Wohl-Ziegler) Activation_NBS->Intermediate_NBS Intermediate_DBDMH Activated Complex (High Atom Economy) Activation_DBDMH->Intermediate_DBDMH Product Brominated Product Intermediate_NBS->Product Waste_NBS Succinimide (High Mass Waste) Intermediate_NBS->Waste_NBS Intermediate_DBDMH->Product Waste_DBDMH Dimethylhydantoin (Water Soluble/Low Mass) Intermediate_DBDMH->Waste_DBDMH

Caption: Comparative reaction pathways showing waste generation and activation modes.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. Retrieved from

  • Manac Inc. (2022). Recommending DBDMH over NBS: Efficiency and Cost Analysis. Chemia. Retrieved from

  • National Institutes of Health (NIH). (2012). Lewis Acid Catalyzed Benzylic Bromination using DBDMH. PMC3513346. Retrieved from

  • Master Organic Chemistry. (2013). The Mechanism of Allylic Bromination with NBS. Retrieved from

  • Study.com. (2024). Pyridinium Tribromide vs Molecular Bromine: Selectivity and Yields. Retrieved from

Sources

structure-activity relationship (SAR) studies of 1-(2-Bromo-4-chlorophenyl)propan-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide (Forensic & Toxicological Focus) Audience: Forensic Chemists, Toxicologists, and Medicinal Chemists.[1]

Executive Summary & Chemical Context

1-(2-Bromo-4-chlorophenyl)propan-2-one is a di-halogenated phenylacetone derivative.[1] In the context of medicinal chemistry and forensic science, it serves as a critical structural probe for understanding the Structure-Activity Relationships (SAR) of halogenated phenethylamines.[1]

While the ketone itself is pharmacologically inert relative to monoamine transporters, it is the direct metabolic and synthetic precursor to 2-Bromo-4-chloroamphetamine .[1] This guide compares the physicochemical "performance" (synthetic utility, stability, and analytical resolution) of this scaffold against its mono-halogenated analogs, providing essential data for researchers differentiating between potential neurotoxic agents and inert isomers.[1]

Key Differentiator: The 2-Bromo substituent introduces significant steric hindrance at the ortho position, distinctively altering the metabolic stability and receptor binding profile compared to the well-characterized 4-chloro (para-substituted) analogs.[1]

Comparative Analysis: Physicochemical & SAR Profiles

The following table contrasts the 2-Bromo-4-chloro scaffold with the standard 4-Chloro (PCA precursor) and 4-Bromo (PBA precursor) analogs.

Table 1: Physicochemical and Predicted Pharmacological Comparison

Feature1-(2-Br-4-Cl-phenyl)propan-2-one 1-(4-Cl-phenyl)propan-2-one 1-(4-Br-phenyl)propan-2-one
Molecular Weight 247.52 g/mol 168.62 g/mol 213.07 g/mol
Steric Profile (Ortho) High (Steric Clash) Low (Open)Low (Open)
Electronic Effect Strong e- withdrawal (Inductive)Moderate e- withdrawalModerate e- withdrawal
GC-MS Elution Order Early Eluter (typ.[1][2] non-polar column)Late EluterMid/Late Eluter
Metabolic Stability High (Ortho-blocking prevents ring hydroxylation)Low (Susceptible to hydroxylation)Moderate
Target Amine Toxicity Unknown/High Risk (Potential SERT Neurotoxin)Confirmed Neurotoxin (Depletes 5-HT)High (Psychotomimetic)
Synthetic Yield Lower (Steric hindrance affects condensation)High (>85% typical)High (>80% typical)
Scientific Insight: The Ortho-Effect

The presence of the bromine atom at the C2 (ortho) position creates a "steric shield."[1] In synthetic applications (e.g., reductive amination), this lowers the reaction rate compared to the 4-Cl analog due to hindrance near the carbonyl attack site.[1] In a biological context, this same hindrance often blocks metabolic clearance enzymes (CYP450), potentially prolonging the half-life of derived amines.[1]

Experimental Protocols
Protocol A: Forensic Differentiation via GC-MS

Objective: To resolve the 2-Bromo-4-chloro isomer from the 3-Bromo-4-chloro isomer (regioisomers have identical mass spectra but distinct biological risks).

Methodology:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH.

  • Derivatization (Optional but Recommended): Convert ketone to oxime using hydroxylamine HCl to improve peak shape and thermal stability.

    • Mix: 100 µL sample + 100 µL hydroxylamine (10 mg/mL in pyridine).[1]

    • Incubate: 60°C for 30 mins.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1]

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

    • Temp Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Detection: EI-MS (70 eV). Scan range 40–450 amu.[1]

Validation Criteria: The 2-substituted isomer will typically elute before the 3- or 4-substituted isomers due to the "ortho effect" reducing the effective intermolecular forces (Van der Waals interactions) with the stationary phase.[1]

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: To assess the stability of the scaffold against oxidative dehalogenation or hydroxylation.[1]

  • Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM of 1-(2-Bromo-4-chlorophenyl)propan-2-one.

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring parent depletion.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic flow, detailing how the specific substitution pattern of the ketone precursor dictates the pharmacological fate of the final amine product.

SAR_Pathway cluster_SAR SAR Mechanisms Precursor 1-(2-Br-4-Cl-phenyl) propan-2-one Rxn Reductive Amination Precursor->Rxn Synthetic Route Product 2-Bromo-4-chloro amphetamine Rxn->Product Yields Ligand SERT SERT Transporter (High Affinity) Product->SERT 4-Cl enhances binding Metabolism CYP2D6 Metabolism (Ring Hydroxylation) Product->Metabolism 2-Br blocks access (Steric) Note1 4-Cl: Lipophilicity driver Increases SERT selectivity Note1->Product Note2 2-Br: Steric Shield Increases Half-life Reduces Synthetic Yield Note2->Product

Figure 1: SAR Logic Flow. The diagram demonstrates how the 4-Cl substituent drives affinity for the Serotonin Transporter (SERT), while the 2-Br substituent acts as a metabolic block, potentially increasing toxicity duration.[1]

Analytical Workflow for Isomer Differentiation

Differentiation of regioisomers is the primary challenge in research involving this scaffold.[1] The workflow below ensures accurate identification.

Analytical_Workflow Sample Unknown Sample (Halogenated P2P) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Deriv Derivatization (Hydroxylamine) Extract->Deriv Stabilize Ketone GCMS GC-MS Analysis (Rxi-5Sil Column) Deriv->GCMS Result_2Br Peak A (Early Elution) 2-Br-4-Cl Isomer GCMS->Result_2Br Ortho Effect Result_3Br Peak B (Late Elution) 3-Br-4-Cl Isomer GCMS->Result_3Br No Steric Shield

Figure 2: Forensic Differentiation Workflow. Visualizes the critical steps to distinguish the 2-bromo isomer from other positional isomers using chromatographic behavior.

References
  • United Nations Office on Drugs and Crime (UNODC). (2022).[1] Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[1] International Narcotics Control Board.[1] [Link]

  • Schneiders, S., et al. (2009).[1][3] "Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry."[1][3] Science & Justice, 49(2), 94-101.[1][3] [Link]

  • Fuller, R. W., et al. (1975).[1] "4-Chloroamphetamine: Depletion of brain serotonin and neurotoxicity."[1] Neuropharmacology, 14(10), 739-746.[1] [Link]

  • PubChem. (2024).[1][2][4] Compound Summary: 2-bromo-1-(4-chlorophenyl)propan-1-one (Related Cathinone Precursor).[1] National Library of Medicine.[1] [Link]

Disclaimer: This guide is intended strictly for scientific research, forensic analysis, and toxicological assessment. The compounds discussed are controlled substances or monitored precursors in many jurisdictions.[1][5] Researchers must verify local regulations before synthesis or procurement.[1]

Sources

Technical Guide: Applications of Substituted Phenylpropanones in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylpropanones (SPPs) represent a critical class of pro-chiral ketones serving as linchpin intermediates in pharmaceutical manufacturing and fine chemical synthesis. Historically valued as precursors for amphetamine-class stimulants, their legitimate utility has expanded significantly into the synthesis of chiral alcohols, antidepressant active pharmaceutical ingredients (APIs) like Bupropion, and complex heterocyclic scaffolds.

This guide objectively compares traditional chemical methodologies against emerging biocatalytic and flow-chemistry alternatives, providing researchers with data-driven protocols to optimize yield, enantioselectivity, and sustainability.

Part 1: Asymmetric Synthesis of Chiral Alcohols

The reduction of substituted phenylpropanones to their corresponding chiral alcohols (e.g., 1-phenyl-2-propanol derivatives) is a pivotal transformation. These chiral alcohols serve as intermediates for beta-blockers, anti-fungals, and flavor compounds.

Comparative Analysis: Chemical vs. Biocatalytic Reduction

Traditional chemical reduction often relies on stoichiometric hydride reagents or expensive chiral metal catalysts. Biocatalysis offers a sustainable alternative with superior stereocontrol.

Table 1: Performance Metrics of Reduction Methodologies

FeatureChemical Reduction (e.g., NaBH₄ / DIP-Cl)Biocatalytic Reduction (e.g., Rhodococcus ADH)
Enantiomeric Excess (ee%) 50–85% (Racemic without chiral ligands)>99% (Highly specific)
Yield 85–95%70–98%
Reaction Conditions Organic solvents (THF, MeOH), -20°C to RTAqueous buffer, Ambient Temp (25–30°C)
Atom Economy Low (Stoichiometric waste)High (Catalytic cycle with cofactor regeneration)
Scalability High, but safety concerns with hydridesHigh (demonstrated up to 60 g/L substrate loading)
Mechanism & Pathway

The biocatalytic route utilizes Alcohol Dehydrogenases (ADHs) coupled with a cofactor regeneration system (typically NADH/NADPH).

BiocatalyticReduction Substrate Substituted Phenylpropanone Enzyme ADH Enzyme (e.g., RhADH) Substrate->Enzyme Binding Product Chiral Phenylpropanol Enzyme->Product Reduction Cofactor NADH + H+ Cofactor->Enzyme Hydride Transfer Recycle Formate Dehydrogenase (Cofactor Regen) Product->Recycle NAD+ Released Recycle->Cofactor Regeneration

Figure 1: Biocatalytic reduction cycle showing the coupling of substrate reduction with cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction of 1-Phenyl-2-Propanone

Objective: Synthesis of (S)-1-phenyl-2-propanol using a whole-cell biocatalyst (e.g., Pisum sativum or recombinant ADH).

Reagents:

  • Substrate: 1-phenyl-2-propanone (1 mmol)

  • Biocatalyst: Sprouted Pisum sativum biomass (5 g) or ADH enzyme preparation (50 mg)

  • Solvent: Phosphate buffer (0.1 M, pH 7.0)

  • Co-solvent: Isopropanol (5% v/v, acts as hydrogen donor)

Step-by-Step Workflow:

  • Preparation: Suspend the biocatalyst in 50 mL of phosphate buffer in a 100 mL Erlenmeyer flask.

  • Activation: Incubate the suspension at 30°C for 30 minutes with orbital shaking (150 rpm) to activate enzymes.

  • Initiation: Add 1 mmol of 1-phenyl-2-propanone dissolved in 2.5 mL isopropanol.

  • Reaction: Seal the flask and incubate at 30°C for 24–48 hours. Monitor consumption via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Work-up: Filter the biomass through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify via column chromatography if necessary.

  • Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Part 2: API Manufacturing – Bupropion Synthesis

Bupropion (Wellbutrin) is a widely prescribed antidepressant and smoking cessation aid. Its core structure is a substituted phenylpropanone (3'-chloropropiophenone) derivative. The industrial focus has shifted from "dirty" batch processes to "green" flow chemistry.[1]

Comparative Analysis: Batch vs. Flow Synthesis

The traditional route involves bromination using elemental bromine (highly toxic, corrosive) followed by amination. Modern flow chemistry replaces liquid bromine and toxic solvents (NMP) with safer alternatives.[1]

Table 2: Manufacturing Process Comparison

ParameterTraditional Batch ProcessGreen Flow Process
Brominating Agent Elemental Bromine (Br₂)Polymer-bound Tribromide or NBS
Solvent NMP / Dichloromethane (Toxic)Ethyl Acetate / Green Co-solvents
Waste (E-Factor) High (~138 kg waste / kg product)Reduced (Improved by ~92 kg/kg )
Safety High Risk (Exothermic, Corrosive)Controlled (Small reactor volume, contained)
Yield ~70-80%~69-85% (Telescoped)
Synthesis Pathway & Decision Logic

BupropionSynthesis Start m-Chloropropiophenone Step1_Trad Bromination (Batch) Reagent: Br2, DCM Start->Step1_Trad Traditional Route Step1_Green Bromination (Flow) Reagent: Polymer-Br3, EtOAc Start->Step1_Green Green Route Intermediate alpha-Bromo Ketone Intermediate Step1_Trad->Intermediate High Waste Step1_Green->Intermediate Low Waste Step2 Amination Reagent: t-Butylamine Intermediate->Step2 Nucleophilic Substitution Product Bupropion HCl Step2->Product HCl Salt Formation

Figure 2: Decision tree comparing the traditional batch route vs. the modern green flow chemistry route for Bupropion.

Experimental Protocol: Green Synthesis of Bupropion HCl

Objective: Synthesis of Bupropion HCl avoiding liquid bromine and NMP.

Reagents:

  • Precursor: m-Chloropropiophenone (1 eq)[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) or Pyridinium Tribromide (1.1 eq)

  • Amine: t-Butylamine (excess)

  • Solvent: Ethyl Acetate (Green alternative to DCM)[3]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

Step-by-Step Workflow:

  • Bromination: Dissolve m-chloropropiophenone (10 g) in Ethyl Acetate. Add p-TsOH and NBS. Heat to 45°C under stirring until the ketone is fully converted to the

    
    -bromo intermediate (monitor by TLC).
    
  • Quench & Wash: Wash the organic layer with water to remove succinimide byproduct. Separate the organic phase.

  • Amination: To the organic layer containing the

    
    -bromo ketone, slowly add t-butylamine (3 eq) while maintaining temperature < 50°C (exothermic reaction).
    
  • Reaction: Stir at 45–50°C for 2–4 hours.

  • Salt Formation: Cool the mixture to 0–5°C. Add concentrated HCl (or HCl in isopropanol) dropwise to precipitate the hydrochloride salt.

  • Isolation: Filter the white solid precipitate. Wash with cold Ethyl Acetate.

  • Recrystallization: Recrystallize from Isopropanol/Water to obtain pure Bupropion HCl (>99% purity).

Part 3: Heterocycle Formation

Substituted phenylpropanones are versatile synthons for constructing complex heterocycles via cyclization reactions.

  • Bucherer-Bergs Reaction: Converts the ketone moiety into hydantoins (imidazolidine-2,4-diones), which are precursors for amino acids and anticonvulsant drugs.

  • Cyclocondensation: Reaction with propargyl amines or alcohols can yield nitrogen and oxygen heterocycles (pyrroles, furans) used in oncology research.

References

  • Biocatalytic Reduction of Ketones: Longdom Publishing. "A Short Review on Chiral Alcohols Verses Bio-Catalysis."

  • Enzymatic Synthesis of Chiral Alcohols: National Institutes of Health (PMC). "Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system."

  • Bupropion Green Synthesis: Journal of Chemical Education. "A Greener Synthesis of the Antidepressant Bupropion Hydrochloride." [3]

  • Flow Chemistry Applications: Royal Society of Chemistry. "The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies."[1]

  • Heterocycle Synthesis: ResearchGate. "Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons."

Sources

Analytical Validation & PubChem Cross-Referencing: 1-(2-Bromo-4-chlorophenyl)propan-2-one

[1]

Executive Summary: The Validation Imperative

In the synthesis of halogenated phenylacetone derivatives, specifically 1-(2-Bromo-4-chlorophenyl)propan-2-one (CAS 1421609-08-0), structural ambiguity is a critical failure point.[1] Electrophilic aromatic substitution often yields regioisomeric mixtures (e.g., the 2-bromo-5-chloro isomer) that possess identical molecular weights and similar retention times, rendering low-resolution MS insufficient.[1]

This guide details a rigorous cross-referencing protocol. It moves beyond basic characterization, establishing a self-validating workflow that triangulates experimental data (NMR/GC-MS) against PubChem’s computed standards and isomeric datasets.[1]

The Reference Standard: Leveraging PubChem[2]

Before bench validation, you must establish the "Digital Truth" for the target molecule.[1] PubChem serves not just as a repository, but as a predictive engine for validation.[1]

Core Identity Data (Target)
PropertyValue / IdentifierValidation Role
IUPAC Name 1-(2-Bromo-4-chlorophenyl)propan-2-oneConfirm nomenclature matches structure.
Molecular Formula C₉H₈BrClOPrimary filter for High-Res Mass Spec (HRMS).[1]
Exact Mass ~245.944 DaCalibration point for MS tolerance (<5 ppm).[1]
Isomeric SMILES CC(=O)CC1=C(C=C(C=C1)Cl)BrInput for prediction software (MestReNova/ChemDraw).[1]
The "Isomer Trap"

The primary "alternative" to your target is not a competitor product, but its own regioisomer.[1]

  • Target: 1-(2-Bromo-4-chlorophenyl)propan-2-one (2,4-substitution pattern).[1]

  • Contaminant: 1-(2-Bromo-5-chlorophenyl)propan-2-one (2,5-substitution pattern).[1]

PubChem contains computed properties for both.[1][2][3][4][5] Your experimental task is to prove you have the former, not the latter.

Comparative Analytical Methodologies

This section compares the efficacy of different analytical techniques in validating this specific scaffold.

MethodologySpecificitySensitivityPubChem Cross-Ref CapabilityVerdict
GC-MS (EI) MediumHighHigh. Matches fragmentation patterns (benzyl cation m/z) against NIST/PubChem libraries.Screening Tool. Good for purity, poor for isomer differentiation.[1]
1H NMR (300 MHz) HighMediumMedium. Requires manual comparison of splitting patterns against predicted shifts.Gold Standard. Essential for distinguishing the 2,4 vs 2,5 substitution.[1]
FTIR LowLowLow. Carbonyl stretches (~1715 cm⁻¹) confirm functional groups but fail to distinguish isomers.[1]Supporting Data. Use only for functional group confirmation.

Experimental Protocol: The Cross-Referencing Workflow

This protocol ensures your isolated material matches the PubChem entry for the 2,4-isomer.[1]

Step 1: Data Acquisition[1]
  • Sample Prep: Dissolve 10 mg of isolated oil in 0.6 mL CDCl₃.

  • Acquisition: Run standard 1H NMR (16 scans) and 13C NMR (256 scans).

  • GC-MS: Inject 1 µL (split 1:50) to obtain the fragmentation pattern.

Step 2: The "Delta" Calculation (NMR)

You must calculate the difference (



1

Target Criteria for 2,4-Isomer:

  • Benzylic Protons (-CH₂-): Singlet at ~3.8 ppm.[1][6][7]

  • Methyl Ketone (-CH₃): Singlet at ~2.2 ppm.[1]

  • Aromatic Region (Critical):

    • H-3 (between Br and Cl): Meta-coupled doublet (J ~2 Hz) or singlet.[1]

    • H-5: Doublet of doublets (Ortho to H-6, Meta to H-3).

    • H-6: Doublet (Ortho to H-5).[1]

Step 3: Regioisomer Discrimination Logic

If your spectrum shows a large ortho-coupling (J ~8 Hz) for the proton adjacent to the bromine, you likely have the 2,5-isomer .[1]

  • 2-Bromo-4-chloro (Target): H-3 is isolated between halogens.[1] Small J-coupling.

  • 2-Bromo-5-chloro (Impurity): H-3 is ortho to H-4.[1] Large J-coupling (~8 Hz).[1]

Visualization: The Validation Logic

The following diagrams illustrate the decision-making process and the spectral logic required to validate the compound.

Diagram 1: The Cross-Referencing Decision Tree

ValidationWorkflowStartSynthesized Material(Crude Oil)PubChemPubChem Database(Retrieve SMILES/Computed Props)Start->PubChem ReferenceGCMSRun GC-MSStart->GCMSMassCheckDoes Parent Ion Match~246/248 m/z (Br isotope)?GCMS->MassCheckNMRRun 1H NMR (CDCl3)MassCheck->NMRYesResultBREJECTEDIsomer: 2-Bromo-5-chloroMassCheck->ResultBNoCouplingAnalyze Aromatic Coupling(Region 7.0 - 7.6 ppm)NMR->CouplingResultAVALIDATEDTarget: 2-Bromo-4-chloroCoupling->ResultAH3 = Small coupling (Meta)Coupling->ResultBH3 = Large coupling (Ortho)

Caption: Logical workflow for confirming identity using PubChem data as the initial reference point.

Diagram 2: Aromatic Substitution Pattern (Spectral Prediction)

IsomerSplitTargetTarget: 2-Br-4-ClH3_TargetH3 Signal(Between Halogens)Appears as: d (J~2Hz)Target->H3_TargetKey IdentifierImpurityImpurity: 2-Br-5-ClH3_ImpurityH3 Signal(Adj to H4)Appears as: d (J~8Hz)Impurity->H3_ImpurityKey Identifier

Caption: The specific NMR splitting difference required to distinguish the target from its common isomer.

Case Study: Hypothetical Data Comparison

To illustrate the protocol, we compare a hypothetical experimental result against the PubChem computed standard.

Data PointPubChem Computed / PredictedExperimental Result (Pass)Experimental Result (Fail - Isomer)
Monoisotopic Mass 245.944 Da245.945 (M+)245.945 (M+)
Isotope Pattern M+ / M+2 (1:1 ratio for ⁷⁹Br/⁸¹Br)Matches 1:1 ratioMatches 1:1 ratio
Aromatic H3 Splitting Meta-coupling (~1.8-2.0 Hz)Doublet, J=1.9 Hz Doublet, J=8.2 Hz
Retention Time (GC) N/A (Method Dependent)12.4 min12.1 min (Close elution)

Analysis: Both the target and the isomer pass the Mass Spec check (identical mass and isotope patterns).[1] The validation solely relies on the NMR splitting pattern of the aromatic protons.[1] Cross-referencing the experimental J-values against the structural connectivity defined in PubChem is the only way to ensure the material is 1-(2-Bromo-4-chlorophenyl)propan-2-one.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3788219, 2-Bromo-1-(4-chlorophenyl)propan-1-one (Related Structure for Methodology). Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR coupling constants).

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] (Authoritative source for J-coupling values). Retrieved from [Link][1]

Safety Operating Guide

1-(2-Bromo-4-chlorophenyl)propan-2-one proper disposal procedures

[1][2][3][4]

Executive Summary & Chemical Profile

This guide defines the mandatory disposal procedures for 1-(2-Bromo-4-chlorophenyl)propan-2-one .[1][2][3][4] Due to the presence of both bromine and chlorine substituents on the aromatic ring, this compound cannot be treated as standard organic waste.[3][4] It requires classification as Halogenated Organic Waste to ensure proper downstream incineration and acid gas scrubbing.[1]

Operational Alert: This compound is a ring-substituted phenylacetone derivative.[1][2] While primarily a research intermediate, researchers must verify local regulations regarding precursor monitoring before disposal to ensure chain-of-custody compliance.[1][2][3][4]

Chemical Identification Table
PropertySpecification
Chemical Name 1-(2-Bromo-4-chlorophenyl)propan-2-one
Structural Class Halogenated Aromatic Ketone / Substituted Phenylacetone
Hazards (GHS) Irritant (Skin, Eye, Respiratory); Potential Acute Toxicity
Waste Stream Halogenated Organic (High BTU Incineration)
RCRA Status Non-specific source (unless spent solvent); Characteristic Toxic/Irritant
Physical State Typically Oil or Low-Melting Solid

Scientific Rationale: The "Why" Behind the Protocol

Effective safety protocols rely on understanding the causality of the hazard.[3]

  • Halogenated vs. Non-Halogenated Segregation:

    • Mechanism: When non-halogenated solvents (e.g., Acetone, Ethanol) are incinerated, they produce CO₂ and H₂O.[1][2][3][4] When halogenated compounds (containing Cl, Br, F) are incinerated, they generate acidic gases like Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr).[1][2][3][4]

    • Impact: These acidic gases corrode standard incinerator flues.[1] Therefore, halogenated waste must be sent to specialized facilities equipped with wet scrubbers (alkaline neutralization systems).[1][3][4]

    • Cost/Safety Consequence: Mixing even small amounts of this brominated ketone into a non-halogenated waste drum reclassifies the entire drum as halogenated, tripling disposal costs and complicating the treatment process [1].[3][4]

  • Chemical Stability:

    • As a ketone, this compound is generally stable but combustible.[1][3][4] It must be segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions or fire hazards in the waste container [2].[1][3][4]

The Barrier of Defense: PPE & Engineering Controls

Treat this substance as a potent irritant with high skin permeability potential due to its lipophilic aromatic structure.[3]

Protection LevelRequirementRationale
Respiratory Fume Hood (Required) Prevents inhalation of irritating vapors.[1][2][3][4] Do not handle on open benches.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)Halogenated aromatics can degrade standard latex.[1][2] Double gloving provides a breakthrough buffer.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for liquid splashes or friable solids.[2]
Body Lab Coat (Buttoned) Standard protection against spills.[1][2]

Operational Workflow: Disposal Logic

The following diagram outlines the decision logic for disposing of 1-(2-Bromo-4-chlorophenyl)propan-2-one.

DisposalLogicStartWaste Generation:1-(2-Bromo-4-chlorophenyl)propan-2-oneStateCheckDetermine Physical StateStart->StateCheckLiquidPathLiquid / OilStateCheck->LiquidPathSolidPathSolid / PrecipitateStateCheck->SolidPathSegregationCRITICAL: Segregate fromNon-Halogenated SolventsLiquidPath->SegregationSolidPath->SegregationContainerLContainer: HDPE or Glass Carboy(No Metal Cans)Segregation->ContainerLIf LiquidContainerSContainer: Wide-MouthHDPE JarSegregation->ContainerSIf SolidLabelingLabeling:'Hazardous Waste - Halogenated Organic'List ConstituentsContainerL->LabelingContainerS->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->Storage

Figure 1: Decision matrix for segregating and packaging halogenated aromatic waste.

Step-by-Step Protocol
  • Characterization: Confirm the state of the waste.[3] If the compound is dissolved in a solvent (e.g., DCM or Ethyl Acetate), the entire solution is now Halogenated Waste .[1][3][4]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1][2][3]

    • Avoid: Metal containers (steel drums) unless lined, as free HBr/HCl evolution over time can cause corrosion.[1][3][4]

  • Transfer:

    • Perform all transfers inside a fume hood.[1][5]

    • Use a funnel to prevent drips on the container threads (which can cause cap seizure).[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Mandatory Fields: Check "Halogenated Organic."[1][6][7] Write the full chemical name. Do not use abbreviations/structures.

  • Storage: Store in a secondary containment tray in the Satellite Accumulation Area (SAA) until pickup.

Contingency: Spill Response Procedures

In the event of a spill, immediate action prevents exposure and facility contamination.[3][4][8]

SpillResponseAlert1. Alert & Evacuate(Assess Volume)PPE2. Don PPE(Goggles, Double Gloves)Alert->PPEContain3. Containment(Vermiculite/Sand)PPE->ContainCleanup4. Collect Waste(Scoop to Bag/Jar)Contain->CleanupDecon5. Decontaminate(Soap & Water Wash)Cleanup->Decon

Figure 2: Immediate response workflow for halogenated ketone spills.[1][2][3][4]

Specific Absorbents:

  • Recommended: Vermiculite, sand, or commercial "Universal" spill pads.[1][3][4]

  • Avoid: Sawdust or paper towels for bulk liquid spills (combustible organic + combustible absorbent = fire risk).[1]

Regulatory Compliance & Documentation

Disposal is not complete without the "Paper Trail."[1]

  • RCRA Classification: Under US EPA regulations, this waste likely falls under "Process Waste" or "Characteristic Waste" (Toxic/Ignitable) if not specifically listed.[1][3][4] However, the Halogenated designation is the primary driver for disposal routing [3].[3][4]

  • Precursor Monitoring: As a substituted phenylacetone, this molecule shares structural homology with Schedule II precursors (P2P).[1][3][4] Ensure your inventory logs reflect the exact mass disposed of to satisfy any internal diversion control audits.[3]

References

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-chlorophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-chlorophenyl)propan-2-one

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